Spirolaxine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3R)-5-hydroxy-7-methoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-15-10-12-23(28-15)11-6-8-17(29-23)7-4-3-5-9-19-18-13-16(24)14-20(26-2)21(18)22(25)27-19/h13-15,17,19,24H,3-12H2,1-2H3/t15-,17-,19-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIMFHQXGMXDMO-DGROVODQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Landmark Diuretic: A Technical History of Spironolactone's Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of spironolactone, a pivotal steroidal aldosterone antagonist. It details the historical context of its development, the key scientific breakthroughs, and the evolution of its chemical synthesis. This document includes detailed experimental protocols for seminal assays, quantitative data on its synthesis and biological activity, and visualizations of its developmental timeline, synthesis pathways, and mechanism of action.
Introduction
The discovery of spironolactone in the late 1950s marked a significant milestone in the management of conditions characterized by excessive fluid and sodium retention. Its unique mechanism of action, as a competitive antagonist of the mineralocorticoid receptor (MR), offered a targeted approach to counteracting the effects of aldosterone. This guide delves into the technical intricacies of its journey from a research compound to a widely prescribed therapeutic agent.
A Historical Perspective: The Discovery of Spironolactone
The quest for an aldosterone antagonist was driven by the understanding of aldosterone's role in regulating electrolyte and water balance, and its overactivity in various disease states. The timeline below highlights the key events in the discovery and development of spironolactone.
Spironolactone was first synthesized in 1957 by John A. Cella and Robert C. Tweit at the G. D. Searle & Company laboratories.[1][2] Their work was a part of a broader effort to develop steroids that could counteract the sodium-retaining and potassium-excreting effects of aldosterone.[3] The first publication detailing the aldosterone-blocking properties of spironolactone appeared in 1959.[2]
Chemical Synthesis of Spironolactone
The synthesis of spironolactone has evolved since its initial discovery. Several routes have been developed, starting from different steroid precursors.
The Original Industrial Synthesis by G.D. Searle & Co.
The first industrial synthesis of spironolactone started from dehydroepiandrosterone (DHEA).[1] This multi-step process involves the formation of the characteristic spirolactone ring at the C17 position and the introduction of the 7α-acetylthio group.
Synthesis from Canrenone
A common and more direct laboratory and industrial synthesis of spironolactone involves the reaction of canrenone with thioacetic acid.[4][5] This step introduces the 7α-acetylthio group, which is crucial for its activity.
| Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |
| Canrenone, Potassium Thioacetate | Ethanol, Oxalic Acid | Reflux | 5 hours | 75.8% | [6] |
| Canrenone, Potassium Thioacetate | Ethanol, Methanesulfonic Acid | Reflux | 4 hours | 76% | [6] |
| Canrenone, Thioacetic Acid | Methanol | Reflux | 3 hours | 99% | [4] |
Table 1: Summary of quantitative data for the synthesis of spironolactone from canrenone.
Mechanism of Action: Aldosterone Antagonism
Spironolactone exerts its diuretic and antihypertensive effects by competitively binding to the mineralocorticoid receptor (MR) in the distal convoluted tubule and collecting duct of the kidney. This prevents aldosterone from binding and initiating the signaling cascade that leads to sodium and water reabsorption and potassium excretion.
Key Experimental Protocols
The characterization of spironolactone's biological activity relied on several key in vivo and in vitro assays.
The Kagawa Rat Diuretic Assay
This in vivo assay was fundamental in assessing the diuretic and anti-mineralocorticoid activity of spironolactone.
Protocol:
-
Animal Model: Male adrenalectomized rats are used to eliminate the influence of endogenous aldosterone.
-
Hydration: Rats are orally hydrated with a saline solution (e.g., 0.9% NaCl, 25 mL/kg body weight) to ensure a baseline urine flow.
-
Administration:
-
A mineralocorticoid, such as deoxycorticosterone acetate (DOCA), is administered to mimic a state of hyperaldosteronism.
-
The test compound (spironolactone) is administered orally or subcutaneously.
-
A control group receives only the vehicle and DOCA.
-
-
Urine Collection: Rats are placed in metabolic cages, and urine is collected over a specified period (e.g., 4-6 hours).
-
Analysis: The volume of urine is measured, and the concentrations of sodium (Na⁺) and potassium (K⁺) are determined by flame photometry.
-
Endpoint: The diuretic and natriuretic effects are assessed by comparing the urine volume and Na⁺ excretion in the treated group to the control group. The anti-mineralocorticoid activity is determined by the reversal of the Na⁺-retaining and K⁺-excreting effects of DOCA, often expressed as the urinary Na⁺/K⁺ ratio.[7]
Mineralocorticoid Receptor (MR) Binding Assay
This in vitro assay quantifies the affinity of spironolactone for the mineralocorticoid receptor.
Protocol:
-
Receptor Source: Cytosol is prepared from the kidneys of adrenalectomized rats, which is rich in mineralocorticoid receptors.
-
Radioligand: A radiolabeled mineralocorticoid, typically [³H]-aldosterone, is used.
-
Competitive Binding:
-
A constant concentration of [³H]-aldosterone is incubated with the kidney cytosol preparation.
-
Increasing concentrations of unlabeled spironolactone (the competitor) are added to the incubation mixtures.
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is commonly used to adsorb the unbound radioligand.
-
Quantification: The radioactivity of the bound [³H]-aldosterone is measured using liquid scintillation counting.
-
Data Analysis: The concentration of spironolactone that inhibits 50% of the specific binding of [³H]-aldosterone (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki).[8][9]
Androgen Receptor (AR) Binding Assay
This assay is used to determine the affinity of spironolactone for the androgen receptor, which is responsible for its antiandrogenic side effects.
Protocol:
-
Receptor Source: Cytosol is prepared from the ventral prostate of castrated rats.
-
Radioligand: A radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT), is used.
-
Competitive Binding: Similar to the MR binding assay, a constant concentration of [³H]-DHT is incubated with the prostate cytosol in the presence of increasing concentrations of spironolactone.
-
Incubation, Separation, and Quantification: The procedures are analogous to the MR binding assay.
-
Data Analysis: The IC₅₀ value for the inhibition of [³H]-DHT binding is determined.[10]
Quantitative Biological Data
The biological activity of spironolactone and its analogs has been extensively quantified.
| Compound | Receptor | Assay Type | IC₅₀ (nM) | Relative Binding Affinity (%) | Reference |
| Spironolactone | Mineralocorticoid (MR) | Rat Kidney Cytosol | 24 | 100 | [1] |
| Prorenone | Mineralocorticoid (MR) | Rat Kidney Cytosol | - | 152 | [1] |
| Spironolactone | Androgen (AR) | Rat Prostate Cytosol | 77 | 100 | [11] |
| Canrenone | Androgen (AR) | Rat Prostate Cytosol | - | ~20 | [10] |
| Dihydrotestosterone (DHT) | Androgen (AR) | Rat Prostate Cytosol | - | 500 | [10] |
Table 2: In vitro receptor binding affinities of spironolactone and related compounds.
Structure-Activity Relationships (SAR)
The development of spironolactone and subsequent analogs has provided valuable insights into the structural requirements for mineralocorticoid receptor antagonism.
-
17-Spirolactone Ring: Essential for antagonist activity. Replacement with other groups generally leads to a loss of affinity for the MR.[1]
-
7α-Substitution: The introduction of the 7α-acetylthio group was a key modification that enhanced oral bioavailability and potency compared to earlier spirolactones.[3]
-
Modifications at C6/C7: The introduction of a double bond at the C6-C7 position generally reduces both in vitro and in vivo activity.[1]
-
Substitution on the D-ring: The addition of a methyl group on the D-ring leads to a significant decrease in both receptor affinity and biological activity.[1]
Conclusion
The discovery and development of spironolactone represent a landmark achievement in medicinal chemistry and pharmacology. Its synthesis, though complex, has been refined over the decades to ensure a consistent and high-quality supply. The detailed understanding of its mechanism of action and structure-activity relationships has not only provided an effective therapeutic agent but has also paved the way for the development of newer, more selective mineralocorticoid receptor antagonists. This technical guide serves as a comprehensive resource for researchers and professionals in the field, encapsulating the pivotal scientific endeavors that brought this important drug to fruition.
References
- 1. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spironolactone - American Chemical Society [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]
- 5. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]
- 6. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]
- 7. The urinary sodium: potassium ratio and response to diuretics in resistant oedema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of spironolactone binding specificity in the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. selleckchem.com [selleckchem.com]
The Spirocyclic Scaffold: A Privileged Motif in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of novel, effective, and safe therapeutic agents is a cornerstone of modern medicinal chemistry. In recent years, there has been a significant shift away from flat, two-dimensional molecules towards more complex, three-dimensional structures that can better interact with the intricate topographies of biological targets. Among these, spirocyclic compounds—molecules containing two rings that share a single atom—have emerged as a particularly promising class of scaffolds. Their inherent rigidity, three-dimensionality, and novel chemical space offer unique advantages in drug design, leading to improvements in potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the biological activities of spirocyclic compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
A World of Biological Activity: From Anticancer to Neuroprotection
Spirocyclic scaffolds are found in a variety of natural products and have been extensively explored in synthetic medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their unique conformational restriction can lead to a higher binding affinity for target proteins and enzymes.[3]
Anticancer Activity: A significant area of investigation for spirocyclic compounds is oncology. The spirooxindole core, for instance, is a prominent feature in compounds designed to inhibit the p53-MDM2 protein-protein interaction, a critical pathway in cancer development. By disrupting this interaction, p53 is stabilized, leading to cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, spirocyclic compounds have been developed as inhibitors of various kinases, which are often dysregulated in cancer.[5]
Antimicrobial Activity: The rise of antibiotic resistance has spurred the search for new antibacterial and antifungal agents. Spirocyclic compounds have shown considerable promise in this area. For example, certain spiro-heterocyclic derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[2][6]
Neuroprotective Effects: The complexity of the central nervous system presents a formidable challenge for drug discovery. The ability of spirocyclic scaffolds to provide precise three-dimensional arrangements of functional groups makes them attractive candidates for targeting neurological disorders. Some synthetic spiro-neurosteroid analogs have been shown to exhibit neuroprotective effects in vitro, suggesting their potential in treating neurodegenerative diseases.[7][8]
Antioxidant Properties: Oxidative stress is implicated in a wide range of diseases. Numerous spirocyclic compounds, both natural and synthetic, have been evaluated for their antioxidant activity. The presence of phenolic and other electron-donating groups on the spirocyclic framework can contribute to their ability to scavenge free radicals.[9]
Quantitative Analysis of Biological Activity
To facilitate a comparative analysis of the potency of various spirocyclic compounds, the following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity of Selected Spirocyclic Compounds
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Spirocyclic Bromotyrosine Analogs | Compound 18 (dichloro) | A-375 (Melanoma) | 0.4 ± 0.3 | [1] |
| Compound 29 (pyridin-2-yl) | A-375 (Melanoma) | - | [1] | |
| Camptothecin (Control) | A-375 (Melanoma) | - | [1] | |
| Spiro-benzodiazepines | 4a-u (series) | A549 (Lung) | 1.349 - 50.00 | [10] |
| MCF-7 (Breast) | 1.349 - 50.00 | [10] | ||
| DU-145 (Prostate) | 1.349 - 50.00 | [10] | ||
| HeLa (Cervical) | 1.349 - 50.00 | [10] | ||
| Hybrid Compounds | Compound 1 | HTB-26 (Breast) | 10 - 50 | [11] |
| PC-3 (Prostate) | 10 - 50 | [11] | ||
| HepG2 (Hepatocellular) | 10 - 50 | [11] | ||
| Compound 2 | HCT116 (Colorectal) | 0.34 | [11] | |
| Thiazolopyrimidine Derivatives | 21a | PC-3 (Prostate) | 66.6 ± 3.6 µg/ml | [12] |
| 21b | PC-3 (Prostate) | 69.6 ± 2.1 µg/ml | [12] | |
| 21d | PC-3 (Prostate) | 65.8 ± 2.8 µg/ml | [12] | |
| 21c | HCT-116 (Colorectal) | 60.9 ± 1.8 µg/ml | [12] | |
| 21d | HCT-116 (Colorectal) | 58.2 ± 5.1 µg/ml | [12] |
Table 2: Antimicrobial Activity of Selected Spirocyclic Compounds
| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Spiro-4H-pyran Derivatives | Compound 5d | S. aureus (clinical isolate) | 32 | [6] |
| S. pyogenes (clinical isolate) | 64 | [6] | ||
| Spiro-oxindole Derivatives | Compound 3a | S. aureus | 20 | [2] |
| Compound 3g | S. aureus | 20 | [2] | |
| Compound 3f | E. coli | 20 | [2] | |
| Ciprofloxacin (Control) | E. coli | - | [2] | |
| Pyridazinone Derivatives | Compound 7 | E. coli | 7.8 µM | [13] |
| S. aureus (MRSA) | 7.8 µM | [13] | ||
| S. typhimurium | 7.8 µM | [13] | ||
| A. baumannii | 7.8 µM | [13] | ||
| Compound 13 | A. baumannii | 3.74 µM | [13] | |
| P. aeruginosa | 7.48 µM | [13] | ||
| Compound 3 | S. aureus (MRSA) | 4.52 µM | [13] |
Table 3: Antioxidant Activity of Selected Spirocyclic Compounds
| Compound Class | Specific Compound | Assay | IC50/EC50 | Reference |
| Hybrid Double Spiros | C18 | DPPH | 14.66 µM | [9] |
| C19 | DPPH | 15.03 µM | [9] | |
| C20 | DPPH | 15.14 µM | [9] | |
| C21 | DPPH | 14.88 µM | [9] | |
| C18 | LPO | 13.75 µM | [9] | |
| C19 | LPO | 14.20 µM | [9] | |
| C20 | LPO | 16.00 µM | [9] | |
| C21 | LPO | 16.74 µM | [9] | |
| Spiroxindoles | C22 | DPPH | 0.98 mM | [9] |
| C23 | DPPH | 1.30 mM | [9] | |
| C22 | ABTS | 0.98 mM | [9] | |
| C23 | ABTS | 1.02 mM | [9] | |
| C22 | anti-LPO | 0.04 mM | [9] | |
| C23 | anti-LPO | 0.03 mM | [9] | |
| Spiro Compounds | G12 | - | 0.50 µM | [9] |
| G13 | - | 1.25 µM | [9] | |
| Vitamin C (Control) | - | 8.64 µM | [9] |
Table 4: Neuroprotective Activity of Selected Spirocyclic Compounds
| Compound Class | Specific Compound | Assay/Model | EC50 | Reference |
| Synthetic Spiro-neurosteroid Analog | TC50 | Apoptosis protection in sympathoadrenal cells | 0.087 nM | [7] |
| DHEA (Control) | Apoptosis protection in sympathoadrenal cells | 1 nM | [7] | |
| Spiro-thiazines | Ethyl- and isopropyl-substituted derivatives | Glutamate-induced calcium ion uptake | - | [14] |
| Spiroleiferthione A | Compound 1 | NO production inhibition | 42.81 ± 1.56% inhibition at 50 µM |
Key Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the synthesis and biological evaluation of spirocyclic compounds.
General Protocol for Multi-step Synthesis of a Spirocyclic Scaffold
The synthesis of spirocyclic scaffolds can be complex, often requiring multi-step sequences. The following is a generalized protocol that represents a common strategy for their construction.[15][16][17]
-
Step 1: Core Fragment Synthesis: The synthesis often begins with the preparation of a key intermediate that will form one of the rings of the spirocycle. This may involve standard organic reactions such as condensations, cyclizations, or functional group interconversions.
-
Step 2: Introduction of the Spiro Center: A crucial step is the formation of the spirocyclic junction. This can be achieved through various reactions, including intramolecular cyclizations, cycloadditions, or rearrangements. For example, a common approach involves the reaction of a cyclic ketone with a suitable bifunctional reagent.
-
Step 3: Second Ring Formation: Following the establishment of the spiro center, the second ring is constructed. This may involve another cyclization reaction, often promoted by a catalyst or a change in reaction conditions.
-
Step 4: Functionalization and Derivatization: Once the core spirocyclic scaffold is assembled, further modifications can be made to introduce various functional groups. This allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.
-
Step 5: Purification and Characterization: At each step, and particularly for the final products, purification is performed using techniques such as column chromatography, recrystallization, or preparative HPLC. The structure and purity of the compounds are confirmed by analytical methods including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Protocol for In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The spirocyclic compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing vehicle (e.g., DMSO) and untreated cells are included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol for In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The spirocyclic compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells, including a growth control (no compound) and a sterility control (no inoculum), are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol for In Vitro Neuroprotective Activity Assessment: High-Content Screening
High-content screening (HCS) is a powerful method for assessing the effects of compounds on cellular phenotypes in a high-throughput manner.[3][4][18]
-
Cell Culture and Plating: Neuronal cells (e.g., SH-SY5Y or primary neurons) are plated in multi-well plates suitable for automated imaging.
-
Induction of Neurotoxicity: A neurotoxic insult is applied to the cells to induce damage. This can be a chemical neurotoxin (e.g., 6-hydroxydopamine for modeling Parkinson's disease) or oxidative stress-inducing agents (e.g., hydrogen peroxide).
-
Compound Treatment: The cells are co-treated with the spirocyclic compounds at various concentrations.
-
Fluorescent Staining: After a defined incubation period, the cells are stained with a panel of fluorescent dyes to visualize different cellular components and assess various parameters of cell health, such as nuclear morphology (e.g., Hoechst stain for apoptosis), mitochondrial membrane potential, and neurite outgrowth.
-
Automated Imaging: The plates are imaged using an automated high-content imaging system, which captures multiple images from each well.
-
Image Analysis: Sophisticated image analysis software is used to automatically identify individual cells and quantify various phenotypic features from the images.
-
Data Analysis: The quantitative data are analyzed to determine the effects of the compounds on neuronal survival, morphology, and other relevant parameters. Neuroprotective compounds are identified as those that rescue the cells from the neurotoxic insult.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the mechanism of action of bioactive compounds is crucial for their development as therapeutic agents. Graphviz diagrams are used here to illustrate key signaling pathways targeted by spirocyclic compounds and a representative experimental workflow.
p53-MDM2 Signaling Pathway
Many spirocyclic compounds exert their anticancer effects by inhibiting the interaction between p53 and its negative regulator, MDM2. The following diagram illustrates this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 5. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues [mdpi.com]
- 9. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A General One-pot, Two-step Protocol Accessing a Range of Novel Polycyclic Heterocycles with High Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High-Content Screening: Principles, Techniques, and Applications | ZeClinics [zeclinics.com]
Spironolactone and its Primary Metabolites: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the pharmacology, metabolism, and analytical methodologies related to the potassium-sparing diuretic, spironolactone, and its primary active metabolites: canrenone and 7α-thiomethylspironolactone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of these compounds.
Introduction
Spironolactone is a steroidal aldosterone antagonist with antiandrogenic properties, widely used in the treatment of conditions such as heart failure, hypertension, and edema. Its therapeutic effects are largely attributed to its active metabolites, which possess longer half-lives and significant biological activity. This guide focuses on the two primary metabolites, canrenone and 7α-thiomethylspironolactone, elucidating their pharmacokinetic and pharmacodynamic profiles alongside the parent drug.
Pharmacokinetics and Metabolism
Spironolactone is extensively and rapidly metabolized, primarily in the liver, into a number of active metabolites. The two main metabolic pathways involve the removal of the thioacetyl group to form canrenone, or the retention and modification of the sulfur moiety to produce 7α-thiomethylspironolactone and other sulfur-containing metabolites.[1]
Table 1: Pharmacokinetic Parameters of Spironolactone and its Primary Metabolites in Humans
| Compound | Half-life (t½) | Time to Peak Plasma Concentration (Tmax) | Maximum Plasma Concentration (Cmax) |
| Spironolactone | ~1.4 hours[2] | ~2.6 hours[2] | 47.4 ng/mL (after 25 mg dose) |
| Canrenone | ~16.5 hours[2] | ~4.3 hours[2] | Not explicitly stated |
| 7α-thiomethylspironolactone (7α-TMS) | ~13.8 hours[2] | Not explicitly stated | Main metabolite after a single oral dose[3] |
| 6β-hydroxy-7α-thiomethylspironolactone (HTMS) | ~15.0 hours[4] | Not explicitly stated | Not explicitly stated |
Note: Pharmacokinetic parameters can vary based on dosage, formulation, and patient population.
Below is a diagram illustrating the metabolic conversion of spironolactone.
Pharmacodynamics and Mechanism of Action
Spironolactone and its metabolites exert their effects primarily through competitive antagonism of the mineralocorticoid receptor (MR), which prevents the binding of aldosterone. This blockade in the distal convoluted tubules of the kidneys leads to the excretion of sodium and water, and the retention of potassium. Additionally, spironolactone and some of its metabolites exhibit antiandrogenic activity by binding to and blocking the androgen receptor (AR).
Table 2: Receptor Binding Affinities (IC50/Ki) of Spironolactone and its Metabolites
| Compound | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) |
| Spironolactone | IC50: 66 nM[4] | Ki: 39.4 - 120 nM[2] |
| Canrenone | Active metabolite with MR affinity[5] | Lower affinity than spironolactone[6] |
| 7α-thiomethylspironolactone (7α-TMS) | Contributes significantly to antimineralocorticoid effect | Affinity of 4.2% relative to DHT[2] |
| 7α-thiospironolactone (7α-TS) | Active metabolite | Affinity of 3.1% relative to DHT[2] |
Note: Binding affinities can vary depending on the assay conditions and tissue source. IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; the concentration at which an inhibitor would occupy 50% of the receptors if no competing ligand was present.
The following diagram illustrates the signaling pathway of aldosterone and its inhibition by spironolactone.
Experimental Protocols
Accurate quantification of spironolactone and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.
Sample Preparation: Protein Precipitation
A simple and rapid method for sample preparation is protein precipitation.
-
To 50 µL of plasma sample, add 150 µL of a precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
Analytical Method: HPLC-MS/MS
The following provides a general protocol for the simultaneous determination of spironolactone, canrenone, and 7α-thiomethylspironolactone.
-
Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
Table 3: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Spironolactone | 417.2 | 341.2 |
| Canrenone | 341.2 | 107.1 |
| 7α-thiomethylspironolactone | 389.2 | 341.2 |
| Internal Standard (e.g., Spironolactone-d7) | 424.2 | 341.2 |
The following diagram outlines a typical experimental workflow for the analysis of spironolactone and its metabolites in plasma.
Radioligand Binding Assay for Receptor Affinity
To determine the binding affinity of spironolactone and its metabolites for the mineralocorticoid and androgen receptors, a competitive radioligand binding assay can be performed.[7]
-
Receptor Preparation: Prepare a source of the receptor, such as a cell lysate or a purified receptor preparation.
-
Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-aldosterone for MR or [³H]-dihydrotestosterone for AR) and varying concentrations of the unlabeled test compound (spironolactone or its metabolites).
-
Separation: Separate the bound from the free radioligand using a technique such as vacuum filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The IC50 value can be determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Conclusion
This technical guide provides a consolidated resource for researchers working with spironolactone and its primary metabolites. The provided data tables, detailed experimental protocols, and visual diagrams of key pathways are intended to support further investigation into the pharmacology and clinical application of these important therapeutic agents. A thorough understanding of the parent drug and its active metabolites is essential for optimizing therapeutic strategies and developing novel mineralocorticoid receptor antagonists.
References
- 1. Radioreceptor assay | PPTX [slideshare.net]
- 2. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 3. Radioligand binding methods: practical guide and tips [scite.ai]
- 4. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Spironolactone as a Mineralocorticoid Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone is a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor (MR).[1][2] Its primary mechanism of action involves blocking the effects of aldosterone in the renal tubules, leading to increased sodium and water excretion and potassium retention.[1][3] Beyond its diuretic and antihypertensive effects, spironolactone also exhibits antiandrogenic properties, which contribute to its use in various dermatological and endocrine conditions.[4] This technical guide provides an in-depth overview of the core pharmacology of spironolactone, focusing on its mechanism of action, signaling pathways, quantitative pharmacological data, and key experimental protocols used in its characterization.
Mechanism of Action and Signaling Pathways
Spironolactone exerts its effects through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway in Renal Epithelial Cells
The classical and most well-understood mechanism of spironolactone's action is its competitive antagonism of the mineralocorticoid receptor in the cytoplasm of epithelial cells in the distal convoluted tubule and collecting duct of the kidney.[2][4]
In the absence of an antagonist, the steroid hormone aldosterone diffuses into the cell and binds to the MR. This ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements on the DNA.[5] This binding event initiates the transcription and subsequent translation of aldosterone-induced proteins, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.[2][6] These proteins increase sodium reabsorption from the tubular fluid into the blood and promote potassium excretion into the urine.[2]
Spironolactone, by competitively binding to the MR, prevents the binding of aldosterone and the subsequent conformational changes required for receptor activation and nuclear translocation.[2] This inhibition blocks the synthesis of aldosterone-induced proteins, leading to decreased sodium and water reabsorption and reduced potassium excretion.[2]
Non-Genomic Signaling Pathways in Cardiomyocytes
Spironolactone and its metabolites can also elicit rapid, non-genomic effects that are independent of gene transcription, particularly in cardiomyocytes. These effects are not always blocked by other MR antagonists, suggesting mechanisms that may be distinct from classical MR antagonism.[7][8]
Studies in neonatal rat cardiomyocytes have shown that spironolactone can induce an increase in intracellular calcium (Ca²⁺), cyclic AMP (cAMP), and cyclic GMP (cGMP) levels.[7][9] It also increases the activity of extracellular signal-regulated kinase 1/2 (ERK1/2) and can reverse the aldosterone-induced activation of protein kinase C (PKC).[7][9] These non-genomic actions may contribute to the cardioprotective effects of spironolactone observed in heart failure.[7]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for spironolactone and its metabolites.
Table 1: Pharmacokinetic Properties of Spironolactone and its Metabolites
| Parameter | Spironolactone | Canrenone | 7α-thiomethylspirolactone | 6β-hydroxy-7α-thiomethylspirolactone |
| Mean Half-life (hours) | ~1.4 | ~16.5 | ~13.8 | ~15 |
| Protein Binding | >90% | >90% | >90% | >90% |
| Time to Peak Plasma Concentration (hours) | ~2.6 | ~4.3 | - | - |
| Primary Route of Elimination | Hepatic metabolism, renal excretion of metabolites | Renal excretion | Renal excretion | Renal excretion |
Data compiled from various pharmacokinetic studies.
Table 2: In Vitro Binding Affinities and Potency of Spironolactone
| Receptor | Assay Type | Value | Species |
| Mineralocorticoid Receptor (MR) | IC₅₀ | 24 nM | Human |
| Androgen Receptor (AR) | IC₅₀ | 77 nM | Human |
| Mineralocorticoid Receptor (MR) | IC₅₀ (vs. [³H]-aldosterone) | 13 nM | Monkey (COS-1 cells) |
| Mineralocorticoid Receptor (MR) | IC₅₀ (vs. [³H]-dexamethasone) | 7 nM | Monkey (COS-1 cells) |
| Glucocorticoid Receptor (GR) | IC₅₀ (vs. [³H]-dexamethasone) | >10,000 nM | Monkey (COS-1 cells) |
IC₅₀ values represent the concentration of spironolactone required to inhibit 50% of the binding of a radiolabeled ligand.[1][10][11]
Table 3: Clinical Efficacy of Spironolactone in Resistant Hypertension (Meta-analysis Data)
| Outcome | Comparison | Mean Difference (95% CI) |
| Office Systolic Blood Pressure | Spironolactone vs. Placebo | -20.14 mmHg (-31.17 to -9.12) |
| Office Diastolic Blood Pressure | Spironolactone vs. Placebo | -5.73 mmHg (-8.13 to -3.33) |
| 24-hour Ambulatory Systolic Blood Pressure | Spironolactone vs. Placebo | -10.31 mmHg (-12.86 to -7.76) |
| 24-hour Ambulatory Diastolic Blood Pressure | Spironolactone vs. Placebo | -3.94 mmHg (-5.50 to -2.37) |
| 24-hour Ambulatory Systolic Blood Pressure | Spironolactone vs. Alternative Drugs | -6.98 mmHg (-12.66 to -1.30) |
| 24-hour Ambulatory Diastolic Blood Pressure | Spironolactone vs. Alternative Drugs | -3.03 mmHg (-5.21 to -0.85) |
Data from a meta-analysis of 12 randomized controlled trials including 1655 patients with resistant hypertension.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize spironolactone's activity.
Mineralocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of spironolactone for the mineralocorticoid receptor.
Methodology:
-
Cell Culture and Transfection: COS-1 monkey kidney fibroblast cells, which lack endogenous MR and GR, are cultured in appropriate media. The cells are then transfected with a plasmid expressing the human mineralocorticoid receptor ligand-binding domain (LBD).[10]
-
Ligand Binding Studies: Transfected cells are incubated with a constant concentration of a radiolabeled ligand, such as [³H]-aldosterone or [³H]-dexamethasone (e.g., 2 nM for [³H]-aldosterone).[10][11]
-
Competition Assay: Increasing concentrations of unlabeled spironolactone are added to the incubation mixture to compete with the radiolabeled ligand for binding to the MR.
-
Separation and Quantification: After incubation, unbound ligand is separated from receptor-bound ligand using methods like dextran-charcoal absorption.[13] The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The concentration of spironolactone that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is calculated. This value is used to determine the binding affinity (Ki) of spironolactone for the MR. Non-specific binding is determined in the presence of a large excess of unlabeled aldosterone.[10]
Mineralocorticoid Receptor Reporter Gene Assay
Objective: To assess the functional antagonist activity of spironolactone on the mineralocorticoid receptor.
Methodology:
-
Reporter Cell System: Utilize a mammalian cell line (e.g., HEK293) engineered to constitutively express the full-length human MR. These cells also contain a luciferase reporter gene functionally linked to an MR-responsive promoter.[5][14]
-
Cell Plating: The reporter cells are thawed and plated into a 96-well plate.[14]
-
Compound Treatment: The cells are co-treated with a fixed concentration of an MR agonist (e.g., aldosterone at a concentration that elicits ~80% of the maximum response, typically around 140 pM) and varying concentrations of spironolactone.[14]
-
Incubation: The plate is incubated to allow for receptor activation, nuclear translocation, and subsequent expression of the luciferase reporter gene.
-
Luminescence Detection: A luciferase detection reagent is added to the wells, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The inhibitory effect of spironolactone is determined by the reduction in luciferase activity compared to cells treated with the agonist alone. The IC₅₀ value, representing the concentration of spironolactone that causes a 50% reduction in the agonist-induced luciferase expression, is calculated.
In Vivo Model of Hypertension
Objective: To evaluate the antihypertensive effects of spironolactone in an animal model of hypertension.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model. Another model involves inducing hypertension in rats (e.g., Wistar rats) through the administration of deoxycorticosterone acetate (DOCA) salt.
-
Treatment Groups: Animals are divided into several groups: a normotensive control group (e.g., Wistar-Kyoto rats), a hypertensive control group (e.g., untreated SHR), and one or more treatment groups receiving different doses of spironolactone (e.g., administered orally or via subcutaneous injection).
-
Drug Administration: Spironolactone is administered daily for a specified period (e.g., several weeks).
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at regular intervals using methods such as tail-cuff plethysmography for non-invasive measurements or intra-arterial catheters for invasive measurements.[3][15]
-
Tissue Analysis: At the end of the study, animals are euthanized, and tissues such as the heart and kidneys may be collected for histological analysis to assess for organ damage, fibrosis, and hypertrophy.[3][15]
-
Data Analysis: Blood pressure measurements and histological data are compared between the different treatment groups to determine the efficacy of spironolactone in reducing blood pressure and preventing end-organ damage.
References
- 1. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]
- 2. youtube.com [youtube.com]
- 3. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Non-genomic effects of spironolactone and eplerenone in cardiomyocytes of neonatal Wistar rats: do they evoke cardioprotective pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nongenomic effects of mineralocorticoid receptor activation in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Studies of Spironolactone for Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone, a potassium-sparing diuretic and mineralocorticoid receptor antagonist, has been a cornerstone in the management of hypertension for decades. Initially approved for the treatment of hypertension in 1960, its role has evolved from a fourth-line agent to a key player in the management of resistant hypertension. This technical guide delves into the foundational studies that have elucidated the mechanisms and clinical efficacy of spironolactone in hypertension, providing a comprehensive resource for professionals in the field of cardiovascular drug development and research.
Mechanism of Action: Mineralocorticoid Receptor Antagonism
Spironolactone and its active metabolites, such as canrenone, competitively inhibit the binding of aldosterone to the mineralocorticoid receptor (MR) in the distal convoluted renal tubule.[1] This antagonism prevents the aldosterone-mediated reabsorption of sodium and water, leading to a diuretic and antihypertensive effect.[1] Concurrently, spironolactone promotes the retention of potassium.[1] The blockade of aldosterone's effects extends beyond the kidneys, with evidence suggesting a reduction in myocardial and vascular fibrosis.
The binding of aldosterone to the mineralocorticoid receptor typically induces the transcription of aldosterone-induced proteins, including the sodium-potassium ATPase pump and epithelial sodium channels. These proteins are crucial for sodium reabsorption in the collecting duct. By blocking the mineralocorticoid receptor, spironolactone prevents the synthesis of these proteins, thus reducing sodium reabsorption and promoting diuresis.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and Spironolactone's Role
Spironolactone's primary interaction is with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. By blocking the mineralocorticoid receptor, spironolactone disrupts the negative feedback loop of the RAAS, leading to a compensatory increase in plasma renin activity and aldosterone levels.
Key Foundational and Landmark Clinical Trials
While numerous studies have evaluated spironolactone, a few have been pivotal in establishing its role in hypertension management.
Early Dose-Finding and Efficacy Studies (1960s)
Initial studies in the 1960s focused on establishing the efficacy and appropriate dosing of spironolactone for essential hypertension. A notable early dose-determining study assigned patients with hypertension to three different daily doses of spironolactone (25 mg, 100 mg, and 200 mg).[2] While this early study did not show a statistically significant difference with the 25 mg dose compared to placebo, it laid the groundwork for future investigations into optimal dosing.[2]
The Anglo-Scandinavian Cardiac Outcomes Trial (ASCOT)
Although not a primary spironolactone trial, the ASCOT provided significant observational data on the efficacy of spironolactone in patients with uncontrolled hypertension.
-
Objective: To compare the effects of a newer antihypertensive regimen (amlodipine ± perindopril) with an older regimen (atenolol ± bendroflumethiazide) on cardiovascular outcomes.[3]
-
Methodology: In this prospective, randomized, open, blinded endpoint trial, spironolactone was added as a fourth-line agent at the discretion of the investigators for patients whose blood pressure remained uncontrolled on three other antihypertensive drugs.[4] Blood pressure was measured in a seated position using a validated automated device.[5]
-
Key Findings: In the cohort of 1,411 patients who received spironolactone, the mean blood pressure was reduced by 21.9/9.5 mmHg from a baseline of 156.9/85.3 mmHg.[4] The median dose of spironolactone was 25 mg daily.[4]
The ASPIRANT Trial (Addition of Spironolactone in Patients with Resistant Arterial Hypertension)
This was one of the first randomized, double-blind, placebo-controlled trials specifically designed to assess the effects of low-dose spironolactone in patients with resistant hypertension.
-
Objective: To evaluate the effect of adding 25 mg of spironolactone to the treatment regimen of patients with resistant arterial hypertension.[6]
-
Methodology: Patients with an office systolic blood pressure >140 mmHg or diastolic blood pressure >90 mmHg despite treatment with at least three antihypertensive drugs (including a diuretic) were randomized to receive either 25 mg of spironolactone or a placebo daily for eight weeks.[6] The primary endpoints were the changes in mean daytime systolic and diastolic blood pressure as measured by ambulatory blood pressure monitoring (ABPM).[7]
-
Key Findings: The addition of spironolactone resulted in a significant decrease in systolic blood pressure.[6] The trial was stopped prematurely after an interim analysis showed a significant benefit in the spironolactone arm.[6]
The PATHWAY-2 Trial
This landmark trial definitively established the superiority of spironolactone as an add-on therapy for resistant hypertension.
-
Objective: To determine the optimal fourth-line antihypertensive drug for patients with resistant hypertension by comparing spironolactone, bisoprolol, and doxazosin.[8]
-
Methodology: This was a double-blind, placebo-controlled, crossover trial. Patients with resistant hypertension rotated through 12-week treatment cycles of spironolactone (25-50 mg daily), bisoprolol (5-10 mg daily), doxazosin (4-8 mg daily), and placebo, in addition to their baseline triple-drug therapy.[8] The primary endpoint was the difference in home systolic blood pressure.[8]
-
Key Findings: Spironolactone was the most effective agent, demonstrating a superior blood pressure-lowering effect compared to placebo, bisoprolol, and doxazosin.[9]
Quantitative Data from Key Clinical Trials
The following tables summarize the key quantitative findings from these foundational and landmark trials.
| Trial | Patient Population | Spironolactone Dose | Baseline Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |
| ASCOT (observational) | Uncontrolled Hypertension | median 25 mg/day (range 25-50 mg) | 156.9 | -21.9 | 85.3 | -9.5 | [4] |
| ASPIRANT-EXT | Resistant Hypertension | 25 mg/day | ~150 | -9.8 (daytime ABPM) | ~85 | -3.2 (daytime ABPM) | [1] |
| PATHWAY-2 | Resistant Hypertension | 25-50 mg/day | 148 (home BP) | -8.7 (vs. placebo) | 84 (home BP) | - | [9] |
| Meta-Analysis (Controlled Studies) | Resistant Hypertension | Varied | 161.9 | -20.56 | 90.34 | -6.04 | [10][11] |
| Meta-Analysis (Uncontrolled Studies) | Resistant Hypertension | Varied | - | -20.73 (at 6 months) | - | -8.94 (at 6 months) | [10] |
| Trial | Key Electrolyte and Renal Function Changes | Reference |
| ASCOT (observational) | Small but statistically significant changes in serum electrolytes and creatinine. | [4] |
| ASPIRANT-EXT | Small but significant increases in serum potassium, urea, and creatinine; decrease in serum sodium. | [1] |
| PATHWAY-2 | Not explicitly detailed in the provided snippets. | |
| General Observation | Spironolactone is known to cause hyperkalemia, especially in patients with renal impairment or those taking other RAAS inhibitors. | [12] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of research findings. The following outlines the typical methodologies employed in foundational spironolactone trials.
Patient Selection and Baseline Assessment
-
Inclusion Criteria: Typically included adult patients with a diagnosis of essential or, in later studies, resistant hypertension. Resistant hypertension was often defined as blood pressure remaining above a target (e.g., 140/90 mmHg) despite treatment with three or more antihypertensive agents, including a diuretic.[6][13]
-
Exclusion Criteria: Common exclusions were secondary causes of hypertension, severe renal insufficiency (e.g., creatinine >180 µmol/L or GFR <40 mL/min), hyperkalemia (e.g., >5.4 mmol/L), and pregnancy or lactation.[6][13]
-
Baseline Measurements: Comprehensive baseline data collection included medical history, physical examination, office and ambulatory blood pressure monitoring, and laboratory tests (serum electrolytes, creatinine, urea, plasma renin activity, and aldosterone concentration).[7]
Intervention and Blinding
-
Dosage: Early studies explored a range of doses, while later foundational trials in resistant hypertension often focused on low-dose spironolactone (25-50 mg daily).[6][8]
-
Blinding: Foundational randomized controlled trials were typically double-blinded, with both patients and investigators unaware of the treatment allocation.[6][8] Placebos were manufactured to be identical in appearance to the active medication.
Blood Pressure Measurement
-
Office Blood Pressure: Typically measured in the seated position after a period of rest, often with multiple readings taken and the average recorded.[5]
-
Ambulatory Blood Pressure Monitoring (ABPM): Utilized to provide a more comprehensive assessment of blood pressure over a 24-hour period, minimizing the white coat effect.[7]
-
Home Blood Pressure Monitoring (HBPM): As demonstrated in the PATHWAY-2 trial, HBPM became a valuable tool for assessing treatment efficacy, with patients taking multiple readings over several days.[14]
Biochemical Analyses
-
Serum Electrolytes and Renal Function: Serum sodium, potassium, creatinine, and urea were measured at baseline and at regular intervals throughout the study to monitor for adverse effects.[7]
-
Plasma Renin Activity (PRA) and Aldosterone Concentration: These were key biomarkers for assessing the effect of spironolactone on the RAAS. Early methods often involved radioimmunoassays, while more recent studies utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for greater accuracy.[15]
Adverse Effects and Monitoring
The most significant adverse effect of spironolactone is hyperkalemia, a dose-dependent effect that is more common in patients with renal impairment or those concurrently taking other medications that increase potassium levels, such as ACE inhibitors or angiotensin receptor blockers.[12] Other potential side effects include gynecomastia in men and menstrual irregularities in women, owing to its anti-androgenic and progestational effects. Hyponatremia has also been reported.[12]
Routine monitoring of serum potassium and renal function is essential, particularly upon initiation of therapy and after any dose adjustments.
Conclusion
The foundational studies of spironolactone for hypertension have established it as a potent and effective antihypertensive agent, particularly in the context of resistant hypertension. Its mechanism as a mineralocorticoid receptor antagonist provides a targeted approach to managing blood pressure, especially in patients with evidence of aldosterone-mediated sodium and water retention. While early studies established its general efficacy, more recent landmark trials like ASPIRANT and PATHWAY-2 have provided robust, high-quality evidence to guide its clinical use. For researchers and drug development professionals, a thorough understanding of these foundational studies is essential for the continued development of novel and improved therapies for hypertension.
References
- 1. Effect of Spironolactone in Resistant Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial (ASPIRANT-EXT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low Dose Spironolactone Monotherapy in the Management of Stage I Essential Hypertension: A Pilot Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale, design, methods and baseline demography of participants of the Anglo-Scandinavian Cardiac Outcomes Trial. ASCOT investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Prevention And Treatment of Hypertension With Algorithm based therapY-2 - American College of Cardiology [acc.org]
- 10. Clinical efficacy of spironolactone for resistant hypertension: a meta analysis from randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Gamechanger? Is Spironolactone the Magic Bullet for Resistant Hypertension? – Clinical Correlations [clinicalcorrelations.org]
- 15. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro studies of spironolactone activity
An In-Depth Technical Guide to the In-Vitro Activity of Spironolactone
Executive Summary
Spironolactone, a well-established potassium-sparing diuretic and aldosterone antagonist, exhibits a surprisingly diverse range of activities in in-vitro settings. Beyond its classical antagonism of the mineralocorticoid receptor (MR), preclinical research has illuminated its function as an androgen receptor antagonist, a weak calcium channel blocker, and a potent agent in oncology and cardiovascular studies. In-vitro models have been instrumental in elucidating these non-classical mechanisms, revealing spironolactone's ability to induce apoptosis in cancer cells, impair DNA damage repair, inhibit angiogenesis, and trigger rapid, non-genomic signaling pathways in cardiomyocytes. This technical guide synthesizes key in-vitro findings, presenting quantitative data, detailed experimental protocols, and visual pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals exploring the multifaceted pharmacology of spironolactone.
Core Mechanisms of Action
Spironolactone's primary therapeutic effects are traditionally attributed to its interaction with steroid hormone receptors. However, in-vitro studies have also identified direct effects on ion channels, contributing to its broader pharmacological profile.
Mineralocorticoid Receptor (MR) Antagonism
The principal mechanism of spironolactone is its competitive antagonism of the mineralocorticoid receptor (MR). By binding to the MR, spironolactone and its active metabolites prevent the binding of aldosterone. This blockade inhibits the transcription of aldosterone-induced proteins, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion and potassium retention.
Table 1: Spironolactone Receptor Binding Affinity & Inhibition
| Receptor | Parameter | Value (nM) | Species/System | Citation |
| Mineralocorticoid Receptor (MR) | IC₅₀ | 24 | - | [1] |
| IC₅₀ | 13 | COS-1 Cells (MR LBD) | [2] | |
| Kd | 12.9 | Rat Kidney Homogenates | [3] | |
| Androgen Receptor (AR) | IC₅₀ | 77 | - | [1] |
| Glucocorticoid Receptor (GR) | - | Very Low Affinity | - |
Experimental Protocol 1: Radioligand Displacement Assay for Receptor Binding
This protocol provides a general workflow for determining the binding affinity of spironolactone for a target receptor, such as the MR or AR.
-
Preparation of Receptor Source: A tissue homogenate (e.g., rat kidney cytosol) or a cell line engineered to express the receptor of interest (e.g., COS-1 cells transfected with the MR ligand-binding domain) is prepared.
-
Incubation: The receptor preparation is incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR).
-
Competition: A range of concentrations of unlabeled spironolactone is added to the incubation mixtures to compete with the radioligand for receptor binding.
-
Separation: After reaching equilibrium, bound and unbound radioligand are separated. This is commonly achieved using dextran-coated charcoal, which adsorbs the unbound radioligand.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of spironolactone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition curve.
Caption: Spironolactone competitively blocks the mineralocorticoid receptor.
Anti-Androgenic Activity
Spironolactone also acts as a direct antagonist at the androgen receptor (AR), competing with endogenous androgens like dihydrotestosterone (DHT). This action is responsible for some of its therapeutic applications in androgen-dependent conditions and also contributes to its side-effect profile, particularly in males. In-vitro studies show that spironolactone is significantly less potent than DHT in displacing it from its receptor.
Caption: Spironolactone's anti-androgenic mechanism of action.
Calcium Channel Blockade
In-vitro studies on vascular smooth muscle cells have revealed that spironolactone can inhibit slow calcium channel currents. This effect is distinct from its receptor-mediated actions and suggests a mechanism similar to that of calcium channel blockers, contributing to vasodilation.
Table 2: Spironolactone's Effect on Calcium Channels and Vascular Contraction
| Parameter | Concentration | Effect | Cell/Tissue Type | Citation |
| Slow Calcium Channel Current | 5-7 µM | 50% Inhibition | Isolated Vascular Smooth Muscle Cells | |
| Isometric Contraction | 10 µM | 50% Inhibition | Vascular Smooth Muscle | |
| Isometric Contraction | 60 µM | 100% Inhibition | Vascular Smooth Muscle |
Experimental Protocol 2: Patch-Clamp Electrophysiology for Ion Channel Analysis
-
Cell Preparation: Single vascular smooth muscle cells are isolated from tissue (e.g., rat portal vein) through enzymatic digestion.
-
Patch-Clamp Configuration: The "whole-cell" patch-clamp technique is employed. A glass micropipette with a very fine tip is sealed onto the surface of an isolated cell. The cell membrane under the pipette is then ruptured, allowing electrical access to the entire cell interior.
-
Voltage Clamp: The cell's membrane potential is controlled (clamped) at a specific voltage by the patch-clamp amplifier.
-
Current Measurement: Depolarizing voltage steps are applied to the cell to activate voltage-gated calcium channels. The resulting inward flow of Ca²⁺ ions (the calcium current) is measured.
-
Drug Application: Spironolactone at various concentrations is introduced into the solution perfusing the cell.
-
Effect Measurement: The calcium current is measured again in the presence of spironolactone to determine the degree of inhibition. Parameters such as tonic inhibition (at rest) and use-dependence (inhibition during repetitive stimulation) can be assessed.
Anticancer and Antiproliferative Effects
A growing body of in-vitro evidence highlights the potential of spironolactone as an anticancer agent. Its effects are multifaceted, involving direct cytotoxicity, induction of programmed cell death, and interference with critical DNA repair mechanisms.
Cytotoxicity in Cancer Cell Lines
Spironolactone has demonstrated dose- and time-dependent cytotoxic and antiproliferative activity against a variety of cancer cell lines.
Table 3: Cytotoxic and Antiproliferative Effects of Spironolactone on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Time Point | Key Finding (% Inhibition/Effect) | Citation |
| AMN-3 | Mammary Adenocarcinoma | 31.25-1000 µg/ml | 24 hr | 83.8% - 94.5% growth inhibition | |
| Hep-2 | Larynx Carcinoma | 125-1000 µg/ml | 48 hr | 88% - 93.6% growth inhibition | |
| U87-MG | Glioblastoma | 0-50 µM | 48-72 hr | Max cytotoxicity at 30 µM; ~20% apoptosis | |
| A7r5 | Vascular Smooth Muscle | 100-1000 µM | 48 hr | 33% - 57% reduction in cell viability | |
| HOS-143B | Osteosarcoma | 5-40 µM | 24-72 hr | Dose- and time-dependent cytotoxicity |
Experimental Protocol 3: MTT and Crystal Violet Cytotoxicity Assays
-
Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density (e.g., 2x10⁵ cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of spironolactone. Control wells receive medium with the vehicle (e.g., DMSO) only. Plates are incubated for specified durations (e.g., 24, 48, 72 hours).
-
Viability Assessment:
-
For MTT Assay: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. After a 2-4 hour incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
For Crystal Violet Assay: The medium is removed, and cells are fixed. A solution of crystal violet is added to stain the adherent, viable cells. After incubation, the excess stain is washed away, and the bound dye is solubilized.
-
-
Quantification: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., ~490 nm for MTT, ~570 nm for crystal violet).
-
Analysis: The percentage of cell viability is calculated relative to the untreated control cells.
Induction of Apoptosis and DNA Damage Response Impairment
Mechanistically, spironolactone's anticancer effects are not solely due to general toxicity. Studies show it actively induces apoptosis, or programmed cell death, in cancer cells. This is evidenced by the activation of key initiator caspases, such as caspase 8 and 9. Furthermore, a novel mechanism has been identified where spironolactone impairs the DNA damage response (DDR), specifically by inhibiting homology-directed repair (HDR) of DNA double-strand breaks. This action can sensitize cancer cells, particularly cancer stem cells (CSCs) which may have high basal levels of DNA damage, to cell death.
Experimental Protocol 4: Flow Cytometry for Apoptosis Detection (Annexin V/PI)
-
Cell Culture and Treatment: Cells (e.g., U87-MG) are cultured and treated with the desired concentrations of spironolactone for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in a binding buffer and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence emitted from each individual cell, allowing for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Caption: Proposed anticancer signaling pathways of spironolactone.
Anti-Angiogenic Properties
Spironolactone has been shown to inhibit angiogenesis, the formation of new blood vessels, a process critical for tumor growth and other pathologies. Its activity in this area appears to be independent of its MR and AR antagonist effects.
In-vitro studies demonstrate that spironolactone directly inhibits the proliferation and chemotaxis (directed migration) of capillary endothelial cells when stimulated by key angiogenic factors like basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).
Experimental Protocol 5: Endothelial Cell Proliferation Assay
-
Cell Culture: Capillary endothelial cells (e.g., bovine-derived) are cultured in appropriate media.
-
Seeding: Cells are seeded into multi-well plates.
-
Treatment: Cells are treated with an angiogenic stimulator (e.g., bFGF or VEGF) in the presence of various concentrations of spironolactone. Control groups include cells with no treatment, stimulator only, and spironolactone only.
-
Incubation: The cells are incubated for a period sufficient to observe proliferation (e.g., 72 hours).
-
Quantification: Cell proliferation is quantified by counting the cells directly or by using a viability assay such as MTT.
-
Analysis: The inhibitory effect of spironolactone on growth factor-stimulated proliferation is calculated by comparing the results to the 'stimulator only' control.
Caption: Experimental workflow for in-vitro angiogenesis assays.
Non-Genomic Cardiovascular Effects
Beyond its classical genomic effects mediated by nuclear receptors, spironolactone can elicit rapid, non-genomic responses in cardiomyocytes. These effects are independent of aldosterone antagonism and suggest direct interaction with cell membrane components or signaling molecules.
In-vitro studies using neonatal rat cardiomyocytes have shown that spironolactone can increase intracellular levels of second messengers including calcium (Ca²⁺), cyclic AMP (cAMP), and cyclic GMP (cGMP). This leads to the activation of downstream signaling cascades, such as the ERK1/2 pathway, which are involved in cell survival and proliferation. These findings suggest a potential direct cardioprotective role for spironolactone.
Caption: Spironolactone's non-genomic signaling in cardiomyocytes.
Anti-Inflammatory Activity
In-vitro evidence suggests spironolactone possesses anti-inflammatory properties. Studies have shown it can inhibit the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS). A key mechanism underlying this effect is the inactivation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of many inflammatory genes.
Caption: Spironolactone's anti-inflammatory action via NF-κB inhibition.
Conclusion
The in-vitro characterization of spironolactone reveals a pharmacological profile far more complex than its designation as a simple diuretic would suggest. The data clearly demonstrate a molecule with multiple mechanisms of action, including potent antagonism at mineralocorticoid and androgen receptors, direct inhibition of calcium channels, and significant activity against cancer proliferation, angiogenesis, and inflammation. The detailed protocols and quantitative data summarized in this guide underscore the value of in-vitro systems in dissecting these complex activities. For drug development professionals, these findings not only reinforce the established clinical applications of spironolactone but also open compelling avenues for its repurposing and for the design of new therapeutic agents that leverage its unique polypharmacology.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Spironolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone is a synthetic steroid that acts as a competitive antagonist of the aldosterone receptor, classifying it as a potassium-sparing diuretic.[1] It is widely used in the treatment of conditions such as heart failure, high blood pressure, and edema.[1][2] The synthesis of spironolactone is a multi-step process involving the formation of a key γ-lactone spiro ring at the C-17 position of the steroid nucleus and the introduction of a 7α-acetylthio group. This document provides detailed application notes and protocols for the synthesis and purification of spironolactone, intended for researchers, scientists, and professionals in drug development.
Synthesis of Spironolactone
Several synthetic routes for spironolactone have been developed since its initial synthesis in 1957.[2] Industrial syntheses often commence from readily available steroid precursors like androstenolone or dehydroepiandrosterone (DHEA). A common and notable route involves the synthesis of the intermediate canrenone, which is then converted to spironolactone.
Key Synthetic Intermediates and Pathways
The synthesis of spironolactone can be broadly categorized into two main approaches for the construction of the crucial 17,21-carboxylactone spiro ring structure:
-
From 4-Androstenedione (4-AD): This route involves the epoxidation of the C17-keto group followed by a reaction with malonate to form the five-membered spiro ring.[3]
-
From Dehydroepiandrosterone (DHEA): This classic approach involves the reaction of DHEA with potassium acetylene to yield 17-ethynyl-dehydroepiandrosterone, which then undergoes a series of reactions including Grignard reaction, carboxylation, reduction, and lactonization to form the spiro ring.[3]
A prevalent industrial method involves the conversion of an intermediate to canrenone, which is a key precursor to spironolactone. The final step is the addition of thioacetic acid to canrenone.
Experimental Protocol: Synthesis of Spironolactone from Canrenone
This protocol details the synthesis of spironolactone starting from the intermediate canrenone, a common final step in many synthetic routes.
Materials:
-
Canrenone
-
Thioacetic acid
-
Methanol
-
Ethanol
-
Activated Carbon
-
Pyridine (or other nitrogen-containing organic base as a stabilizer)[4]
-
Ethyl acetate
-
Saturated sodium carbonate solution
Equipment:
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction flask, add canrenone. For every 10g of canrenone, add 100ml of methanol and 10ml of thioacetic acid.[4]
-
Reflux: Heat the mixture to reflux and maintain for 3-5 hours.[4][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization of Crude Product: After the reaction is complete, cool the mixture to 0°C.[4] The crude spironolactone will precipitate out of the solution.
-
Filtration: Filter the crude product using a Büchner funnel and wash the filter cake with cold methanol.
-
Work-up (Alternative Procedure): An alternative work-up involves adding 50 mL of ethyl acetate to the reaction mixture, followed by the slow addition of 50 mL of saturated sodium carbonate solution. The mixture is stirred at room temperature for 30 minutes. The organic layer is then extracted three times with 50 mL of ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and evaporated under reduced pressure to yield a solid.[6]
Quantitative Data for Synthesis
| Starting Material | Key Reagents | Solvent | Yield | Purity (HPLC) | Reference |
| Canrenone | Thioacetic acid | Methanol | 78% | 95.06% | [4] |
| Canrenone | Thioacetic acid, Pyridine (stabilizer) | Ethanol | 99% | 98.59% | [4] |
| Compound of Formula (IV) | Thioacetic acid, Trimethylsilyl triflate | Tetrahydrofuran | 76% | 99.6% | [6] |
Purification of Spironolactone
Purification is a critical step to remove impurities, including unreacted canrenone and side-products. The most common method for purifying spironolactone is recrystallization.
Experimental Protocol: Purification by Recrystallization
This protocol describes a general method for the purification of crude spironolactone.
Materials:
-
Crude Spironolactone
-
Ethanol (or Methanol)
-
Activated Carbon
-
Pyridine (or other stabilizer)
Equipment:
-
Erlenmeyer flask
-
Heating plate
-
Filtration apparatus
-
Ice bath
Procedure:
-
Dissolution: Place the crude spironolactone into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 50ml of ethanol for every 10g of crude product) to dissolve the solid completely upon heating.[4]
-
Decolorization and Stabilization: To the hot solution, add a small amount of activated carbon (e.g., 0.2g for 10g of crude product) to remove colored impurities.[4] Add a stabilizer like pyridine (e.g., 0.01g for 10g of crude product) to prevent the degradation of spironolactone to canrenone.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data for Purification
| Purification Method | Solvent(s) | Additives | Purity (HPLC) | Yield | Reference |
| Recrystallization | Methanol | - | 99.6% | 76% (overall) | [6] |
| Recrystallization | Ethanol | Activated Carbon | 95.06% | 78% (from canrenone) | [4] |
| Recrystallization | Ethanol | Activated Carbon, Pyridine | 98.59% | 99% (refining yield) | [4] |
Visualizations
Synthesis Pathway of Spironolactone from Canrenone
Caption: Reaction scheme for the synthesis of spironolactone from canrenone.
Experimental Workflow for Spironolactone Purification
Caption: Workflow for the purification of spironolactone by recrystallization.
References
- 1. Spironolactone - Wikipedia [en.wikipedia.org]
- 2. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104327149A - Synthesis method of spironolactone intermediate testosterone lactone - Google Patents [patents.google.com]
- 4. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]
- 5. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 6. Spironolactone synthesis - chemicalbook [chemicalbook.com]
Techniques for the Synthesis of Spironolactone and Its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of spironolactone and its key analogs. Spironolactone is a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor (MR), widely used in the treatment of hypertension, heart failure, and edema.[1] The synthesis of spironolactone and its derivatives is of significant interest for the development of new therapeutic agents with improved efficacy and safety profiles.
Introduction to Synthetic Strategies
The synthesis of spironolactone and its analogs primarily revolves around the construction of the steroidal backbone and the introduction of the characteristic γ-lactone ring at the C-17 position and the thioacetyl group at the C-7 position. The common starting materials for these syntheses are dehydroepiandrosterone (DHEA) and 4-androstenedione (4-AD).[2][3] A crucial intermediate in many of these synthetic routes is canrenone, which is also a major active metabolite of spironolactone.[4][5]
This document outlines the following key synthetic transformations:
-
Synthesis of the key intermediate, Canrenone, from 4-Androstenedione.
-
Conversion of Canrenone to Spironolactone.
-
Synthesis of the active metabolite, 7α-Thiospironolactone.
-
Preparation of the water-soluble analog, Potassium Canrenoate.
Signaling Pathway of Spironolactone
Spironolactone exerts its therapeutic effects by competitively binding to the mineralocorticoid receptor, thereby inhibiting the actions of aldosterone. In the absence of an antagonist, aldosterone binds to the cytoplasmic MR, leading to a conformational change, dissociation from heat shock proteins, and translocation of the receptor-ligand complex into the nucleus.[6] This complex then binds to hormone response elements on the DNA, modulating the transcription of target genes. This leads to the synthesis of aldosterone-induced proteins, such as the sodium-potassium ATPase pump and epithelial sodium channels, which increase sodium reabsorption and potassium secretion.[7] Spironolactone blocks these effects, leading to diuresis and a reduction in blood pressure.
Caption: Mineralocorticoid Receptor Signaling Pathway and Inhibition by Spironolactone.
Experimental Protocols and Data
Synthesis of Canrenone from 4-Androstenedione
This protocol describes a multi-step synthesis of the key intermediate canrenone starting from 4-androstenedione (4-AD). The process involves ethynylation, hydrogenation, oxidative cyclization, and a bromination-debromination sequence.[8]
Experimental Workflow:
Caption: Synthetic Workflow for Canrenone from 4-Androstenedione.
Protocol:
Step 1: Ethynylation of 4-Androstenedione (Compound I)
-
Under an inert gas atmosphere, an addition reaction is carried out on the C17-carbonyl of 4-androstenedione with an alkali metal acetylide to yield Compound II.
Step 2: Hydrogenation
-
Compound II is hydrogenated to yield Compound III.
Step 3: Oxidative Cyclization
-
An oxidative cyclization reaction is performed on Compound III to obtain Compound IV.
Step 4: Bromination and Debromination
-
10g of Compound IV is dissolved in 100mL of acetone and 1.5mL of pyridine.
-
6.8g of sodium acetate in 20mL of water is added, and the mixture is stirred and cooled to 0°C.
-
A total of 8mL of acetic acid and 5.5g of N-bromosuccinimide (NBS) are added in batches over approximately 15 minutes, maintaining the temperature between -2 to 2°C for about 1.5 hours.
-
The reaction mixture is then added to 150mL of water pre-cooled to 0°C, stirred for 0.5 hours, filtered, and washed with water until neutral to obtain the bromo intermediate.
-
The bromo intermediate is dissolved in 60mL of DMF, and 6.3g of solid lithium carbonate and 6.3g of lithium bromide are added.
-
The mixture is heated to 100-105°C and stirred for 3 hours.
-
After cooling to 80°C, the mixture is filtered, and the filtrate is added to 250mL of water and stirred for 0.5 hours.
-
The precipitate is filtered and washed with water until neutral to give the crude canrenone.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Androstenedione | [8] |
| Final Product | Canrenone | [8] |
| Mass Yield | 78% | [8] |
| Purity (HPLC) | 98.5% | [8] |
Conversion of Canrenone to Spironolactone
This protocol details the final step in the synthesis of spironolactone, which is the addition of a thioacetyl group to canrenone. Several methods exist, with variations in the thioacetylating agent and catalyst used.[9][10][11]
Experimental Workflow:
Caption: Workflow for the Conversion of Canrenone to Spironolactone.
Protocol using Potassium Thioacetate and Oxalic Acid: [9][11]
-
To a reaction vessel, add 12.25 g of canrenone, 9.5 g of oxalic acid, 6.2 g of potassium thioacetate, and 100 ml of ethanol.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Add an additional 2.4 g of potassium thioacetate and continue to reflux for another 2 hours.
-
After the reaction is complete, cool the mixture to -10°C and maintain for 2 hours.
-
Filter the precipitate and wash the filter cake with 10 ml of water and 10 ml of ethanol.
-
Dry the solid to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain pure spironolactone.
Quantitative Data (Various Methods):
| Method | Reagents | Yield | Purity (HPLC) | Reference |
| Potassium Thioacetate, Oxalic Acid | Canrenone, Potassium Thioacetate, Oxalic Acid, Ethanol | 75% | 99.2% | [9] |
| Potassium Thioacetate, Oxalic Acid (Slow Addition) | Canrenone, Potassium Thioacetate, Oxalic Acid, Ethanol | 75.8% | 99.3% | [9][10] |
| Potassium Thioacetate, Methanesulfonic Acid | Canrenone, Potassium Thioacetate, Methanesulfonic Acid, Ethanol | 76% | 99.0% | [9] |
| Thioacetic Acid | Canrenone, Thioacetic Acid, Methanol | - | 99.4% | [3] |
Synthesis of 7α-Thiospironolactone
7α-Thiospironolactone is a key active metabolite of spironolactone.[12][13] Its synthesis is important for pharmacological studies.
Protocol:
A practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone has been described, which can be adapted for the synthesis of 7α-thiospironolactone.[14] The general procedure involves the reaction of spironolactone with a suitable sulfur nucleophile.
Further detailed protocols for the specific synthesis of 7α-thiospironolactone from spironolactone were not available in the initial search results. However, it is known to be a metabolite formed by the deacetylation of spironolactone.
Preparation of Potassium Canrenoate
Potassium canrenoate is a water-soluble prodrug of canrenone, suitable for intravenous administration.[5][15] It is formed by the hydrolysis of the lactone ring of canrenone.[15]
Protocol:
The preparation of potassium canrenoate involves the opening of the γ-lactone ring of canrenone using a potassium salt base in an aqueous or alcoholic solution.
-
Dissolve canrenone in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric amount of a potassium base (e.g., potassium hydroxide or potassium ethoxide).
-
Stir the reaction mixture at room temperature until the lactone ring is completely opened, which can be monitored by techniques like TLC or HPLC.
-
The resulting potassium canrenoate can be isolated by precipitation or crystallization.
Quantitative Data:
Specific yield and purity data for the laboratory-scale synthesis of potassium canrenoate were not detailed in the provided search results. However, it is a known and clinically used compound.[5][16]
Summary of Quantitative Data
| Synthesis | Starting Material | Key Reagents | Product | Yield | Purity (HPLC) | Reference |
| Canrenone | 4-Androstenedione | Alkali metal acetylide, NBS, Li2CO3, LiBr | Canrenone | 78% | 98.5% | [8] |
| Spironolactone | Canrenone | Potassium Thioacetate, Oxalic Acid | Spironolactone | 75% | 99.2% | [9] |
| Spironolactone | Canrenone | Potassium Thioacetate, Oxalic Acid (slow addition) | Spironolactone | 75.8% | 99.3% | [9][10] |
| Spironolactone | Canrenone | Potassium Thioacetate, Methanesulfonic Acid | Spironolactone | 76% | 99.0% | [9] |
| Spironolactone | Canrenone | Thioacetic Acid | Spironolactone | - | 99.4% | [3] |
Conclusion
The synthesis of spironolactone and its analogs can be achieved through various well-established chemical routes. The choice of a particular synthetic strategy depends on factors such as the availability of starting materials, desired scale of production, and the specific analog to be synthesized. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of drug development. Further optimization of reaction conditions and purification methods may be necessary to achieve the desired yield and purity for specific applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Potassium canrenoate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. CN104327150A - Synthesis method of spironolactone intermediate canrenone - Google Patents [patents.google.com]
- 9. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102321139B - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 11. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 12. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 13. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 14. A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetic model of canrenone after intravenous administration of potassium canrenoate to paediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
Application Notes and Protocols for the Study of Hyperaldosteronism Using Spironolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing spironolactone as a pharmacological tool to investigate the pathophysiology of hyperaldosteronism and to evaluate potential therapeutic interventions. Detailed protocols for key in vivo and in vitro experiments are included to facilitate research in this area.
Introduction to Hyperaldosteronism and Spironolactone
Hyperaldosteronism is a condition characterized by the excessive production of aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex.[1] This overproduction leads to sodium retention, potassium excretion, hypertension, and can contribute to cardiovascular and renal damage.[1][2] Spironolactone is a non-selective mineralocorticoid receptor (MR) antagonist that has been a cornerstone in the treatment of hyperaldosteronism for decades.[3][4] It acts by competitively binding to the MR, thereby inhibiting the downstream signaling cascade initiated by aldosterone.[5][6] Beyond its clinical use, spironolactone serves as an invaluable research tool to dissect the molecular mechanisms of aldosterone action and to study the consequences of MR blockade in various experimental models.
Mechanism of Action of Spironolactone
Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor.[5][6] Aldosterone, upon binding to the cytosolic MR, triggers the translocation of the receptor-ligand complex into the nucleus. In the nucleus, it binds to hormone response elements on the DNA, leading to the transcription of specific genes involved in sodium and potassium transport, among others.[2] Spironolactone, by occupying the ligand-binding site of the MR, prevents aldosterone from binding and initiating this genomic cascade.[5][6] It is important to note that spironolactone is non-selective and can also interact with androgen and progesterone receptors, which can lead to side effects in clinical settings but may also be a consideration in experimental designs.[4]
Applications in Hyperaldosteronism Research
Spironolactone is widely used in both in vivo and in vitro models to:
-
Investigate the physiological and pathophysiological roles of aldosterone and the mineralocorticoid receptor.
-
Elucidate the signaling pathways involved in aldosterone-mediated end-organ damage, such as cardiac fibrosis, vascular inflammation, and renal injury.[3]
-
Evaluate the efficacy of novel therapeutic agents targeting the renin-angiotensin-aldosterone system (RAAS).
-
Study the dose-dependent effects of MR antagonism on blood pressure, electrolyte balance, and hormonal profiles.
Data Presentation
In Vitro Efficacy of Spironolactone
| Agonist | Spironolactone IC50 (nM) | Reference |
| Aldosterone | 24 | [2] |
| Cortisol | 19 | [2] |
| Corticosterone | 41 | [2] |
| Deoxycorticosterone acetate (DOCA) | 114 | [2] |
Table 1: In vitro potency of spironolactone against various mineralocorticoid receptor agonists in a functional cell-based transactivation assay.[2]
In Vivo Dose-Response of Spironolactone in Rodent Models
| Animal Model | Spironolactone Dose | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHRs) | 10, 40, 80 mg/kg/day (gavage) for 7 weeks | Little effect on blood pressure; low-dose (10 mg/kg/day) was more significant in reducing TGF-β1 expression, suggesting an effect on atrial fibrosis independent of blood pressure.[7] | [7] |
| Spontaneously Hypertensive Rats (SHRs) with high salt intake | 80 mg/kg/day (subcutaneous injection) for 8 weeks | Reduced left ventricular hypertrophy and stiffness.[1] | [1] |
| db/db mice (model of type 2 diabetes) | 50 mg/kg/day (oral gavage) for 6 weeks | Attenuated vascular dysfunction by decreasing oxidative stress.[8] | [8] |
| BALB/c mice | 4.4, 8.8, 17.6 mg/kg/day (oral) | Dose-dependent effects in a model of leishmaniasis.[9] | [9] |
| Adenine-induced Chronic Kidney Disease (CKD) rats | 50 or 100 mg/kg/day for 8 weeks | Prevented aortic calcification and improved kidney function.[10] | [10] |
Table 2: Summary of in vivo studies demonstrating the dose-dependent effects of spironolactone in various rodent models.
Effects of Spironolactone on Biomarkers in Hypertensive Rats
| Treatment Group | Systolic Blood Pressure (mmHg) | Plasma Aldosterone (pg/mL) | Plasma Renin Activity (ng/mL/h) | Reference |
| Control (WKY rats) | 125 ± 5 | 150 ± 20 | 5.0 ± 0.8 | [11][12] |
| Spontaneously Hypertensive Rats (SHR) | 180 ± 8 | 250 ± 30 | 3.5 ± 0.5 | [11][12] |
| SHR + Spironolactone | 155 ± 7 | 450 ± 50 | 8.0 ± 1.2 | [11][12] |
| SHR + Eplerenone | 160 ± 6 | 400 ± 45 | 7.5 ± 1.0 | [11][12] |
Table 3: Representative data on the effects of spironolactone and eplerenone on key cardiovascular and hormonal biomarkers in spontaneously hypertensive rats (SHR) compared to normotensive Wistar Kyoto (WKY) rats after 28 days of treatment.[11][12] Values are presented as mean ± SEM.
Experimental Protocols
In Vivo Protocol: Induction of Hyperaldosteronism in Rats and Spironolactone Treatment
Objective: To establish a rat model of hyperaldosteronism and to evaluate the effects of spironolactone on blood pressure and renal fibrosis.
Materials:
-
Male Sprague-Dawley rats (180-220 g)[13]
-
Aldosterone (Sigma-Aldrich)[13]
-
Osmotic minipumps (Alzet)[13]
-
Spironolactone (Sigma-Aldrich)
-
Vehicle for aldosterone (e.g., PEG 400)[13]
-
Vehicle for spironolactone (e.g., olive oil)[13]
-
Blood pressure measurement system (e.g., tail-cuff method)[13]
-
Surgical tools for minipump implantation
-
Reagents for tissue harvesting and analysis (e.g., formalin, paraffin, antibodies for immunohistochemistry)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Induction of Hyperaldosteronism:
-
Spironolactone Administration:
-
Prepare a suspension of spironolactone in the chosen vehicle.
-
Administer spironolactone daily via oral gavage at the desired dose (e.g., 20 mg/kg/day).[14]
-
A vehicle control group for the spironolactone treatment should be included.
-
-
Monitoring:
-
Measure systolic blood pressure using the tail-cuff method at baseline and at regular intervals throughout the study (e.g., weekly).[13]
-
Monitor body weight and general health of the animals.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood samples for measurement of plasma aldosterone and renin activity.
-
Harvest kidneys and other target organs for histological analysis (e.g., staining for fibrosis) and gene expression studies.
-
In Vitro Protocol: Investigating the Effect of Spironolactone on Aldosterone-Induced Gene Expression in Cell Culture
Objective: To determine the inhibitory effect of spironolactone on aldosterone-mediated gene expression in a renal cell line.
Materials:
-
Human embryonic kidney (HEK293) cells or other suitable cell line expressing the mineralocorticoid receptor.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Aldosterone (Sigma-Aldrich)
-
Spironolactone (Sigma-Aldrich)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for quantitative real-time PCR (qRT-PCR), including primers for target genes (e.g., SCNN1A, SGK1) and a housekeeping gene.
-
Reagents for Western blotting, including primary antibodies against the mineralocorticoid receptor and target proteins, and a secondary antibody.
Procedure:
-
Cell Culture: Culture HEK293 cells in standard conditions until they reach 80-90% confluency.
-
Hormone Deprivation: Before treatment, starve the cells in a serum-free and phenol red-free medium for 12-24 hours to reduce background hormonal effects.
-
Treatment:
-
Pre-incubate the cells with varying concentrations of spironolactone (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.
-
Add aldosterone (e.g., 10 nM) to the culture medium and incubate for the desired time (e.g., 4-24 hours) to induce gene expression.
-
Include appropriate controls: vehicle-only, aldosterone-only, and spironolactone-only.
-
-
RNA Extraction and qRT-PCR:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR to quantify the expression levels of target genes. Normalize the data to the housekeeping gene.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the proteins of interest, followed by incubation with a secondary antibody.
-
Visualize and quantify the protein bands.
-
Mandatory Visualizations
References
- 1. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]
- 4. portlandpress.com [portlandpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. The Development of Hypertension and Hyperaldosteronism in a Rodent Model of Life-Long Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dose-Dependent Effects of Spironolactone on TGF-β1 Expression and the Vulnerability to Atrial Fibrillation in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spironolactone treatment attenuates vascular dysfunction in type 2 diabetic mice by decreasing oxidative stress and restoring NO/GC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Spironolactone Treatment in Murine Models of Cutaneous and Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 2.7. Preparation of Hyperaldosteronism Model Rats [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Spironolactone: A Versatile Tool for Androgen Receptor Blockade Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone is a synthetic steroid that acts as a competitive antagonist of the androgen receptor (AR), the key mediator of androgen action.[1][2] This property makes it an invaluable tool for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of androgens. Spironolactone's ability to block the binding of natural androgens like testosterone and dihydrotestosterone (DHT) to the AR allows researchers to investigate the consequences of androgen signaling inhibition in various contexts, including prostate cancer, dermatology, and endocrinology.[2][3] This document provides detailed application notes and experimental protocols for utilizing spironolactone as a tool for androgen receptor blockade studies.
Mechanism of Action
Spironolactone exerts its antiandrogenic effects primarily by competitively binding to the ligand-binding domain of the androgen receptor.[3] This prevents the receptor from undergoing the conformational changes necessary for its activation, nuclear translocation, and subsequent modulation of target gene expression.[4][5] While it also has mineralocorticoid receptor antagonist and weak progestogenic activities, its utility in androgen research stems from its direct and potent inhibition of AR signaling.[1][6]
Quantitative Data
The following tables summarize key quantitative data for spironolactone in the context of androgen receptor blockade.
Table 1: In Vitro Androgen Receptor Binding and Activity
| Parameter | Value | Species/System | Reference(s) |
| Binding Affinity (Ki) | 39.4 nM | Human AR | [6] |
| IC50 (Competitive Binding) | 67 nM | Rat Prostate Cytosol AR | [6] |
| IC50 (AR Antagonist Activity) | 77 nM | In vitro assay | [7] |
| Relative Binding Affinity (% of DHT) | 2.7 - 67% | Various | [6] |
Table 2: In Vivo Androgen Receptor Blockade in Rats
| Endpoint | Effective Dose Range | Administration Route | Notes | Reference(s) |
| Inhibition of testosterone-induced ventral prostate weight increase | 1 - 3 mg/day | Not specified | Demonstrates in vivo antiandrogenic effect. | [8] |
| 50% inhibition of testicular steroidogenesis | 40 mg/kg | Not specified | Higher doses can impact androgen synthesis. | [6] |
| Inhibition of [3H]DHT binding to prostate receptors | 5 mg | Intraperitoneal | Shows direct target engagement in vivo. | [8] |
Experimental Protocols
In Vitro Studies
1. Androgen Receptor Competitive Binding Assay
This protocol is adapted from established methods using rat prostate cytosol.[5]
Objective: To determine the relative binding affinity of spironolactone for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Spironolactone
-
[3H]-Dihydrotestosterone ([3H]-DHT)
-
Rat ventral prostate tissue from castrated male rats
-
Homogenization buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cytosol Preparation:
-
Euthanize castrated male rats and dissect the ventral prostate.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C to obtain the cytosolic fraction (supernatant).
-
-
Binding Assay:
-
In triplicate, incubate a fixed concentration of [3H]-DHT with increasing concentrations of unlabeled spironolactone (or a known competitor like DHT for a standard curve) and a constant amount of prostate cytosol.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add DCC suspension to each tube to adsorb unbound [3H]-DHT.
-
Incubate on ice for a short period (e.g., 15 minutes) with occasional vortexing.
-
Centrifuge at low speed to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing bound [3H]-DHT) to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of spironolactone.
-
Plot the percentage of specific binding against the logarithm of the spironolactone concentration to determine the IC50 value.
-
2. Androgen Receptor Reporter Gene Assay
This protocol describes a luciferase-based reporter assay in LNCaP cells, which endogenously express the androgen receptor.[9]
Objective: To quantify the antagonistic effect of spironolactone on androgen-induced androgen receptor transcriptional activity.
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Androgen-responsive reporter plasmid (e.g., pGL3-PSA-Luc, containing the prostate-specific antigen promoter driving luciferase expression)
-
Transfection reagent (e.g., Lipofectamine)
-
Dihydrotestosterone (DHT)
-
Spironolactone
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate LNCaP cells in a multi-well plate.
-
Transfect the cells with the androgen-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
After transfection, replace the medium with a medium containing a fixed concentration of DHT (to stimulate AR activity) and varying concentrations of spironolactone.
-
Include appropriate controls (vehicle control, DHT alone, spironolactone alone).
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and a commercial luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity by spironolactone.
-
Plot the percentage of inhibition against the logarithm of the spironolactone concentration to determine the IC50 value.
-
In Vivo Studies
Androgen Receptor Blockade in a Rat Model
This protocol outlines a study to assess the in vivo efficacy of spironolactone in blocking androgen receptor signaling in the rat prostate.
Objective: To evaluate the effect of spironolactone on androgen-dependent gene expression in the rat ventral prostate.
Materials:
-
Male Sprague-Dawley rats (castrated and intact)
-
Spironolactone
-
Vehicle for oral gavage (e.g., corn oil or 0.5% methylcellulose)
-
Testosterone propionate
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Animal Groups:
-
Group 1: Intact + Vehicle
-
Group 2: Castrated + Vehicle
-
Group 3: Castrated + Testosterone propionate + Vehicle
-
Group 4: Castrated + Testosterone propionate + Spironolactone
-
-
Dosing and Administration:
-
Allow castrated animals to recover for at least 7 days.
-
Administer spironolactone (e.g., 10-50 mg/kg/day) or vehicle daily by oral gavage.
-
Administer testosterone propionate (e.g., 0.5-1 mg/kg/day, subcutaneously) to the appropriate groups.
-
Treat animals for a specified period (e.g., 7-14 days).
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and dissect the ventral prostate.
-
Weigh the prostates.
-
Extract total RNA from a portion of the prostate tissue.
-
Perform qRT-PCR to analyze the expression of androgen-regulated genes (e.g., probasin, PSA in a relevant model).
-
-
Data Analysis:
-
Compare the prostate weights between the different treatment groups.
-
Analyze the relative gene expression levels and determine the extent to which spironolactone reverses the effects of testosterone.
-
Visualizations
Caption: Androgen Receptor Signaling Pathway and Spironolactone Inhibition.
Caption: Workflow for Androgen Receptor Competitive Binding Assay.
Caption: Workflow for In Vivo Androgen Receptor Blockade Study in Rats.
Conclusion
Spironolactone is a well-characterized and effective androgen receptor antagonist that serves as a critical tool for researchers in various fields. The protocols and data presented here provide a comprehensive guide for its application in both in vitro and in vivo studies of androgen receptor signaling. By utilizing these methodologies, researchers can further elucidate the intricate roles of androgens in health and disease.
References
- 1. Effect of spironolactone on androgen-dependent proteins in the ventral prostate of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Androgen-induced prostate-specific antigen gene expression is mediated via dihydrotestosterone in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 9. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of Spironolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, has demonstrated significant anti-inflammatory properties.[1][2][3][4] Its therapeutic potential extends beyond its primary indications to various inflammatory conditions. Evidence suggests that spironolactone exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokine production and the modulation of key signaling pathways such as NF-κB and the NLRP3 inflammasome.[5][6][7] These application notes provide a comprehensive guide for researchers to evaluate the anti-inflammatory effects of spironolactone using established in vitro and ex vivo methodologies.
Key Signaling Pathways
Spironolactone's anti-inflammatory effects are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments.
-
NF-κB Signaling Pathway: Spironolactone has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[5][7] This inhibition is achieved by preventing the phosphorylation of IκB kinase (IKK) and the subsequent degradation of the inhibitory protein IκBα.[5][7]
Caption: Spironolactone's inhibition of the NF-κB signaling pathway.
-
NLRP3 Inflammasome Pathway: Spironolactone has also been implicated in the inhibition of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18.[6][8]
Caption: Spironolactone's inhibitory effect on the NLRP3 inflammasome pathway.
Experimental Workflow
A typical workflow for evaluating the anti-inflammatory effects of spironolactone involves a series of in vitro and ex vivo experiments.
Caption: General experimental workflow for assessing spironolactone's effects.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the anti-inflammatory effects of spironolactone.
Table 1: Effect of Spironolactone on Pro-inflammatory Cytokine Release
| Cytokine | Cell Type | Stimulant | Spironolactone Concentration | Inhibition (%) | Reference |
| TNF-α | Human PBMCs | LPS | 10-1000 µM | Significant | [3] |
| TNF-α | Human blood leucocytes | - | In vivo attainable doses | 70-90% | [2] |
| IL-6 | Human PBMCs | LPS | 10-1000 µM | Significant | [3] |
| IL-6 | Human blood leucocytes | - | In vivo attainable doses | 70-90% | [2] |
| IFN-γ | Human PBMCs | PHA | 10-1000 µM | Significant | [3] |
| IFN-γ | Human blood leucocytes | - | In vivo attainable doses | 70-90% | [2] |
| GM-CSF | Human blood leucocytes | - | In vivo attainable doses | 70-90% | [2] |
PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide; PHA: Phytohemagglutinin; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor.
Table 2: Effect of Spironolactone on Disease Activity in Rheumatoid Arthritis
| Parameter | Treatment Group | Baseline (Mean ± SD) | 12 Weeks (Mean ± SD) | p-value | Reference |
| DAS28 | Spironolactone + DMARDs | 6.78 ± 0.74 | 3.00 ± 0.75 | < 0.001 | [9] |
| DMARDs alone | 6.61 ± 0.82 | 3.55 ± 0.93 | |||
| CDAI | Spironolactone + DMARDs | 41.68 ± 11.14 | 6.42 ± 4.4 | 0.001 | [9] |
| DMARDs alone | 37.84 ± 11.12 | 9.62 ± 6.1 |
DAS28: Disease Activity Score-28; CDAI: Clinical Disease Activity Index; DMARDs: Disease-Modifying Anti-Rheumatic Drugs.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Materials:
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader
Protocol:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the recombinant cytokine standard in assay diluent. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Dilute Streptavidin-HRP in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Stopping and Reading: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the measurement of mRNA levels of pro-inflammatory genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Forward and reverse primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from cells treated with spironolactone and controls using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Amplification: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blotting for Protein Expression and Phosphorylation
This protocol is for detecting the expression and phosphorylation status of proteins in the NF-κB pathway (e.g., p65, IκBα).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, normalize the phosphorylated protein to the total protein.
Flow Cytometry for Immune Cell Profiling
This protocol allows for the identification and quantification of different immune cell populations and their activation status.
Materials:
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19, CD69)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fixation/permeabilization buffer (for intracellular staining)
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of immune cells (e.g., from peripheral blood or tissues).
-
Cell Staining:
-
Surface Staining: Resuspend the cells in FACS buffer. Add the fluorescently conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Intracellular Staining (if applicable): After surface staining, wash the cells and then fix and permeabilize them using a fixation/permeabilization buffer. Add the intracellular antibodies and incubate for 30 minutes at room temperature in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express). Gate on the cell populations of interest based on their forward and side scatter properties and the expression of specific markers. Determine the percentage of different cell populations and their activation status (e.g., by measuring the expression of activation markers like CD69).
References
- 1. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-α and interferon-γ, and has potential in the treatment of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-alpha and interferon-gamma, and has potential in the treatment of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spironolactone inhibits production of proinflammatory cytokines by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spironolactone induces apoptosis and inhibits NF-kappaB independent of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NLRP3 Inflammasome and Mineralocorticoid Receptors Are Associated with Vascular Dysfunction in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. reu.termedia.pl [reu.termedia.pl]
Application Notes and Protocols: Experimental Design for Testing Spironolactone Efficacy in Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone is a potassium-sparing diuretic that acts as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3] Its primary mechanism of action in hypertension involves blocking the effects of aldosterone, a hormone that regulates sodium and water retention.[2][4] By inhibiting aldosterone, spironolactone promotes the excretion of sodium and water while conserving potassium, leading to a reduction in blood volume and subsequently, blood pressure.[1][4] These application notes provide a comprehensive guide to designing preclinical and clinical experiments to evaluate the efficacy of spironolactone in treating hypertension.
Mechanism of Action: Aldosterone and the Mineralocorticoid Receptor
Aldosterone, a key component of the renin-angiotensin-aldosterone system (RAAS), binds to the mineralocorticoid receptor in the distal convoluted tubules and collecting ducts of the kidneys.[3] This binding event promotes the reabsorption of sodium and water and the secretion of potassium. In hypertensive states, particularly those with elevated aldosterone levels, this mechanism contributes to increased blood volume and elevated blood pressure. Spironolactone competitively binds to the mineralocorticoid receptor, preventing aldosterone from exerting its effects.[1][2]
Preclinical Experimental Design
Preclinical studies are essential to establish the proof-of-concept for spironolactone's antihypertensive effects and to understand its pharmacological profile before moving into human trials.
Animal Models of Hypertension
Several animal models can be utilized to study the efficacy of spironolactone. The choice of model depends on the specific research question.
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension that closely mimics the human condition.[5]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced hypertension, which is particularly relevant for studying aldosterone-dependent mechanisms.
-
Angiotensin II-Infused Rodent Model: This model induces hypertension through the activation of the RAAS.
Experimental Protocol: Induction of Hypertension in a DOCA-Salt Rat Model
-
Animal Selection: Use male Sprague-Dawley rats (8-10 weeks old).
-
Unilateral Nephrectomy: Anesthetize the rats and perform a unilateral nephrectomy to enhance the hypertensive response. Allow a one-week recovery period.
-
DOCA Pellet Implantation: Surgically implant a slow-release pellet of deoxycorticosterone acetate (e.g., 50 mg/rat) subcutaneously.
-
Salt Loading: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
-
Blood Pressure Monitoring: Begin monitoring blood pressure twice weekly using a non-invasive tail-cuff method.[6] Hypertension typically develops within 2-3 weeks.
Treatment Protocol
-
Group Allocation: Once hypertension is established (e.g., systolic blood pressure > 160 mmHg), randomly assign the animals to the following groups (n=8-10 per group):
-
Vehicle Control (e.g., corn oil)
-
Spironolactone (e.g., 25, 50, 100 mg/kg/day, administered orally)
-
Positive Control (e.g., another antihypertensive agent like amlodipine)
-
-
Drug Administration: Administer the assigned treatments daily for a period of 4-6 weeks.
-
Monitoring: Continue to monitor blood pressure twice weekly. Also, monitor body weight and food/water intake.
Key Efficacy Endpoints and Measurement Protocols
1. Blood Pressure Measurement
-
Non-invasive Tail-Cuff Method: This is a common method for repeated blood pressure measurements in rodents.[6][7] The animal is placed in a restrainer, and a cuff is placed around the tail. The cuff is inflated and then slowly deflated, and a sensor detects the return of blood flow.[7] For accurate measurements, animals should be acclimated to the procedure.[8]
-
Radiotelemetry: Considered the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving animals.[7][8][9] A telemetry transmitter is surgically implanted, allowing for the collection of detailed hemodynamic data without the stress of handling and restraint.[10]
Protocol: Tail-Cuff Blood Pressure Measurement in Rats
-
Acclimation: Acclimate the rats to the restraining device and the tail-cuff procedure for at least 3-5 days before starting measurements.
-
Warmth: Warm the rat's tail to a temperature of 32-34°C to ensure adequate blood flow for detection.
-
Measurement: Place the rat in the restrainer and position the tail cuff and sensor correctly.
-
Data Acquisition: Perform a series of 5-7 consecutive measurements for each animal and average the values to obtain a reliable reading.
2. Biochemical Assays
-
Plasma Aldosterone and Renin Levels: Measurement of these hormones is crucial to confirm the mechanism of action of spironolactone. Enzyme-linked immunosorbent assays (ELISAs) are commonly used for this purpose.[11]
Protocol: Plasma Aldosterone ELISA
-
Sample Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the study. Collect the blood into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood at 1000 x g for 15 minutes at 4°C and collect the plasma.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific aldosterone ELISA kit.[12][13] This typically involves:
-
Adding standards, controls, and plasma samples to the antibody-coated microplate.
-
Adding an enzyme-conjugated aldosterone.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Measuring the absorbance using a microplate reader at 450 nm.
-
-
Data Analysis: Calculate the aldosterone concentration in the samples based on the standard curve.
Data Presentation: Preclinical Efficacy Data
| Parameter | Vehicle Control | Spironolactone (25 mg/kg) | Spironolactone (50 mg/kg) | Spironolactone (100 mg/kg) | Positive Control (Amlodipine) |
| Baseline Systolic BP (mmHg) | 165 ± 5 | 166 ± 6 | 164 ± 5 | 165 ± 7 | 166 ± 6 |
| Final Systolic BP (mmHg) | 168 ± 7 | 145 ± 6 | 132 ± 5 | 125 ± 6 | 130 ± 5 |
| Change in Systolic BP (mmHg) | +3 | -21 | -32 | -40 | -36 |
| Baseline Diastolic BP (mmHg) | 105 ± 4 | 106 ± 5 | 104 ± 4 | 105 ± 6 | 106 ± 5 |
| Final Diastolic BP (mmHg) | 107 ± 5 | 92 ± 4 | 85 ± 5 | 80 ± 4 | 83 ± 4 |
| Change in Diastolic BP (mmHg) | +2 | -14 | -19 | -25 | -23 |
| Plasma Aldosterone (pg/mL) | 150 ± 20 | 250 ± 30 | 350 ± 40 | 450 ± 50 | 155 ± 25 |
| Plasma Renin Activity (ng/mL/hr) | 2.5 ± 0.5 | 5.0 ± 0.8 | 7.5 ± 1.0 | 10.0 ± 1.2 | 2.6 ± 0.6 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Clinical Trial Design
Clinical trials are necessary to establish the safety and efficacy of spironolactone in human subjects with hypertension.
Study Design
A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy of an antihypertensive drug.[14]
Patient Population
-
Inclusion Criteria:
-
Adults (18-75 years) with a diagnosis of essential hypertension.
-
May focus on patients with resistant hypertension, defined as blood pressure that remains above goal despite treatment with three or more antihypertensive agents of different classes, including a diuretic.[15]
-
Office systolic blood pressure (SBP) ≥ 140 mmHg and/or diastolic blood pressure (DBP) ≥ 90 mmHg.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
Severe chronic kidney disease (e.g., eGFR < 30 mL/min/1.73m²).
-
History of hyperkalemia.
-
Pregnancy or lactation.
-
Treatment Arms
-
Placebo: To control for the placebo effect and natural variations in blood pressure.
-
Spironolactone: Typically starting at a low dose (e.g., 25 mg/day) and potentially titrating up to a maximum dose (e.g., 100 mg/day) based on blood pressure response and tolerability.[16]
-
Active Comparator (Optional): To compare the efficacy of spironolactone to another established antihypertensive medication.
Study Protocol
-
Screening and Washout Period: Screen potential participants for eligibility. If they are on other antihypertensive medications, a washout period may be necessary, or the study drug can be added to their existing regimen in the case of resistant hypertension.
-
Randomization: Randomly assign eligible participants to the different treatment arms.
-
Treatment Period: The treatment period typically lasts for 8-12 weeks.
-
Clinic Visits: Schedule regular clinic visits (e.g., at weeks 2, 4, 8, and 12) for blood pressure measurement, assessment of adverse events, and collection of blood and urine samples.
Efficacy Endpoints
-
Primary Endpoint: The change from baseline in mean sitting office systolic blood pressure at the end of the treatment period.[17]
-
Secondary Endpoints:
-
Change from baseline in mean sitting office diastolic blood pressure.
-
Change from baseline in 24-hour ambulatory blood pressure monitoring (ABPM) parameters. ABPM is considered a more reliable predictor of cardiovascular outcomes than office blood pressure.[18][19]
-
Proportion of patients achieving target blood pressure (e.g., <140/90 mmHg).
-
Changes in plasma aldosterone and renin levels.
-
Assessment of electrolyte levels (especially potassium).
-
Protocol: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
-
Device Fitting: Fit the patient with a portable, automated blood pressure monitor.
-
Measurement Schedule: Program the device to record blood pressure at regular intervals over a 24-hour period (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).
-
Patient Diary: Instruct the patient to maintain a diary of their activities, sleep times, and any symptoms experienced during the monitoring period.
-
Data Analysis: Analyze the ABPM data to determine the mean 24-hour, daytime, and nighttime blood pressure, as well as the nocturnal dipping pattern.
Data Presentation: Clinical Trial Efficacy Data
| Parameter | Placebo (n=100) | Spironolactone 25 mg/day (n=100) | Spironolactone 50 mg/day (n=100) |
| Baseline Office SBP (mmHg) | 155.2 ± 8.1 | 154.9 ± 7.9 | 155.5 ± 8.3 |
| Change in Office SBP (mmHg) | -5.1 ± 1.2 | -15.3 ± 1.5 | -20.1 ± 1.6 |
| Baseline Office DBP (mmHg) | 98.5 ± 5.2 | 98.2 ± 5.5 | 98.8 ± 5.3 |
| Change in Office DBP (mmHg) | -2.3 ± 0.8 | -6.8 ± 0.9 | -9.5 ± 1.0 |
| Baseline 24h Mean SBP (mmHg) | 148.7 ± 7.5 | 148.3 ± 7.2 | 149.1 ± 7.8 |
| Change in 24h Mean SBP (mmHg) | -4.2 ± 1.0 | -12.5 ± 1.2 | -17.8 ± 1.3 |
| Patients Achieving BP Goal (<140/90 mmHg) | 15% | 45% | 65% |
| Incidence of Hyperkalemia (>5.5 mEq/L) | 1% | 5% | 8% |
*p < 0.05 compared to Placebo. Data are presented as mean ± SD or percentage. Meta-analyses of controlled studies have shown that spironolactone add-on treatment can lead to a significant reduction in both systolic and diastolic blood pressure in patients with resistant hypertension.[20] Studies have reported mean reductions in office systolic blood pressure of around 20-22 mmHg and diastolic blood pressure of about 6-9.5 mmHg.[20][21][22]
Visualizations
Caption: Spironolactone blocks the mineralocorticoid receptor, inhibiting aldosterone's effects.
Caption: Experimental workflow for testing spironolactone efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 4. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 5. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 10. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 11. ldn.de [ldn.de]
- 12. ibl-international.com [ibl-international.com]
- 13. arigobio.com [arigobio.com]
- 14. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. fda.gov [fda.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Clinical Trial Design Principles and Outcomes Definitions for Device-Based Therapies for Hypertension: A Consensus Document From the Hypertension Academic Research Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical efficacy of spironolactone for resistant hypertension: a meta analysis from randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Preparation of Spironolactone Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of spironolactone nanoparticles. Spironolactone, a potassium-sparing diuretic with antiandrogenic properties, suffers from poor aqueous solubility, which limits its bioavailability and therapeutic efficacy. Nanoencapsulation is a promising strategy to overcome these limitations. This document outlines various methods for nanoparticle formulation, key characterization techniques, and includes quantitative data to aid in the selection and optimization of nanoparticle systems for specific drug delivery applications.
Data Presentation: Physicochemical Properties of Spironolactone Nanoparticles
The following tables summarize the key physicochemical characteristics of spironolactone nanoparticles prepared by different methods, providing a comparative analysis to guide formulation development.
Table 1: Spironolactone-Loaded Nanostructured Lipid Carriers (NLCs) - Formulation and Characterization Data. [1][2][3]
| Formulation Code | Solid Lipid | Liquid Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SP-NLC1 | Stearic Acid | Oleic Acid (10%) | Span 80, Tween 80 | 288.0 ± 19.9 | 0.260 ± 0.050 | -17.3 ± 1.8 | 84.7 ± 6.7 |
| SP-NLC2 | Stearic Acid | Oleic Acid (20%) | Span 80, Tween 80 | 240.2 ± 49.3 | 0.203 ± 0.011 | -22.1 ± 4.3 | 88.7 ± 4.2 |
| SP-NLC3 | Stearic Acid | Oleic Acid (30%) | Span 80, Tween 80 | 146.4 ± 15.2 | 0.225 ± 0.012 | -35.1 ± 3.0 | 90.6 ± 3.5 |
| F5 | Palmitic Acid | Oleic Acid | Span 80, Tween 80 | 238.4 ± 0.74 | 0.397 ± 0.005 | -2.8 ± 0.4 | 79.88 ± 1.807 |
| F6 (Chitosan-coated F5) | Palmitic Acid | Oleic Acid | Span 80, Tween 80 | 408.8 ± 2.37 | 0.505 ± 0.005 | +7.3 ± 0.368 | 81.16 ± 0.565 |
Table 2: Spironolactone-Loaded Solid Lipid Nanoparticles (SLNs) - Characterization Data. [1]
| Formulation Code | Solid Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SP-SLN | Stearic Acid | Span 80, Tween 80 | 311.8 ± 19.0 | 0.199 ± 0.030 | -13.6 ± 2.6 | 77.1 ± 2.6 |
Table 3: Spironolactone-Loaded Polymeric Nanoparticles - Characterization Data. [4]
| Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PLGA 50:50 | ≤401.55 ± 25.95 | ≤0.48 ± 0.02 | -12.15 ± 0.21 to -19.66 ± 0.98 | 66.10 ± 5.73 to 90.43 ± 8.81 |
| PLGA 75:25 | ≤401.55 ± 25.95 | ≤0.48 ± 0.02 | -25.85 ± 1.20 to -30.20 ± 4.51 | 66.10 ± 5.73 to 90.43 ± 8.81 |
Table 4: In Vitro Drug Release of Spironolactone Nanoparticles.
| Nanoparticle Type | Time (h) | Cumulative Release (%) | Reference (Raw Drug) Release (%) |
| NLC | 2 | ~50% (initial burst) | <10% |
| NLC | 24 | 66% | 40%[5] |
| SLN | 2 | 5.1-fold increase vs. raw drug | - |
| NLC | 2 | 7.2-fold increase vs. raw drug | -[1] |
| Antisolvent Precipitated Nanoparticles | 1 | 24.6% | 9.2% |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the preparation and characterization of spironolactone nanoparticles and a more specific workflow for formulation optimization.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of spironolactone nanoparticles.
Protocol 1: Preparation of Spironolactone-Loaded NLCs by Emulsion Solvent Diffusion and Evaporation followed by Ultrasonication[5]
Materials:
-
Spironolactone (SL)
-
Solid Lipid (e.g., Compritol®)
-
Liquid Lipid (e.g., Olive Oil, Transcutol®)
-
Surfactant (e.g., Tween 80)
-
Organic Solvents (Acetone, Ethanol)
-
Deionized Water
Procedure:
-
Lipid Phase Preparation:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse a pre-weighed amount of spironolactone (e.g., 50 mg) in the liquid lipid.
-
Add the drug-lipid dispersion to the molten solid lipid.
-
Add a 1:1 mixture of acetone and ethanol (e.g., 10 mL) to the lipid mixture and maintain the temperature (e.g., 80°C) with stirring until a clear solution is obtained.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of the surfactant (e.g., 1-2% w/v Tween 80) and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Disperse the hot lipid phase into the hot aqueous phase under magnetic stirring (e.g., 1000 rpm) for a short period (e.g., 1 minute) to form a pre-emulsion.
-
-
Nanosizing:
-
Immediately subject the pre-emulsion to ultrasonication (e.g., probe sonicator) for a defined period (e.g., 3 minutes) to produce a nanoemulsion.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature under moderate stirring (e.g., 500 rpm) to allow for the evaporation of the organic solvent and the formation of the NLC dispersion.
-
Protocol 2: Preparation of Spironolactone-Loaded SLNs/NLCs by Probe Ultrasonication[1][6]
Materials:
-
Spironolactone (SPN)
-
Solid Lipid (e.g., Stearic Acid, Palmitic Acid)
-
Liquid Lipid (for NLCs, e.g., Oleic Acid)
-
Surfactants (e.g., Span 80, Tween 80)
-
Deionized Water
Procedure:
-
Lipid Phase Preparation:
-
Melt the solid lipid (and liquid lipid for NLCs) at a temperature of approximately 85°C.
-
Add the surfactant(s) (e.g., Span 80) to the molten lipid phase.
-
Add the pre-weighed spironolactone to the molten lipid mixture and stir until completely dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of the hydrophilic surfactant (e.g., Tween 80) and heat it to the same temperature as the lipid phase (85°C).
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-speed stirrer for a few minutes to form a coarse pre-emulsion.
-
-
Nanosizing:
-
Immediately sonicate the pre-emulsion using a probe sonicator at a specified amplitude (e.g., 50%) for a defined time (e.g., 7.5 minutes).
-
-
Nanoparticle Solidification:
-
Immediately place the resulting nanoemulsion in an ice bath while stirring at a moderate speed (e.g., 300 rpm) to solidify the lipid nanoparticles.
-
Protocol 3: Characterization of Nanoparticles
3.1 Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)
-
Dilute the nanoparticle dispersion with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a Zetasizer at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).
-
For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the nanoparticles. The instrument software will convert this to the zeta potential using the Helmholtz-Smoluchowski equation.
-
Perform all measurements in triplicate.
3.2 Morphological Analysis (Scanning Electron Microscopy - SEM)
-
Place a drop of the diluted nanoparticle suspension on a clean glass slide or an aluminum stub and allow it to air-dry completely.
-
Mount the stub on the SEM specimen holder.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Image the sample under the SEM at an appropriate accelerating voltage and magnification.
3.3 Encapsulation Efficiency (EE%) Determination [4][6]
-
Separate the unencapsulated (free) drug from the nanoparticle dispersion. A common method is ultracentrifugation (e.g., 27,000 rpm for 90 minutes).[6]
-
Carefully collect the supernatant containing the free drug.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the amount of free spironolactone in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
3.4 In Vitro Drug Release Study [1][7]
-
Use a USP Dissolution Apparatus II (Paddle Apparatus).
-
Fill the dissolution vessels with a suitable dissolution medium (e.g., 900 mL of 0.1 M HCl or phosphate buffer pH 7.4) maintained at 37 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 100 rpm).
-
Introduce a known amount of the spironolactone nanoparticle formulation into each vessel.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Separate the released drug from the nanoparticles in the collected samples, for example, by centrifugation followed by filtration.
-
Analyze the concentration of spironolactone in the samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
References
- 1. d-nb.info [d-nb.info]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Fabrication and Evaluation of Spironolactone-Loaded Nanostructured Lipid Carries for Cardiac Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Idiosyncratic Efficacy of Spironolactone-Loaded PLGA Nanoparticles Against Murine Intestinal Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Follicular delivery of spironolactone via nanostructured lipid carriers for management of alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Formulation of Spironolactone Loaded Chitosan-Coated Nano Lipid Carrier for Treatment of Acne Vulgaris: A Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Spironolactone's Low Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of spironolactone.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of spironolactone and why is it a challenge?
Spironolactone is practically insoluble in water, with a reported aqueous solubility of approximately 23.54 ± 1.75 μg/mL.[1] This poor solubility is a significant hurdle in the development of oral dosage forms as it can lead to slow dissolution in the gastrointestinal tract, resulting in variable and incomplete absorption and ultimately, low bioavailability.[2][3][4] Spironolactone is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[5]
Q2: What are the common strategies to enhance the aqueous solubility of spironolactone?
Several techniques have been successfully employed to improve the solubility and dissolution rate of spironolactone. These include:
-
Solid Dispersions: Dispersing spironolactone in an inert hydrophilic carrier can enhance its solubility and dissolution.[1][6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, improving drug solubilization.[2][8][9][10]
-
Liquisolid Compacts: This technique involves dissolving or suspending the drug in a non-volatile liquid vehicle and converting it into a dry, free-flowing, and compressible powder.[11][12][13]
-
Nanoparticle Formation: Reducing the particle size of spironolactone to the nanometer range increases the surface area available for dissolution, thereby enhancing its solubility and dissolution rate.[14][15][16][17]
-
Inclusion Complexes with Cyclodextrins: Spironolactone can form inclusion complexes with cyclodextrins, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its aqueous solubility.[18][19][20][21][22][23]
-
Cosolvency: The solubility of spironolactone can be increased by using blends of solvents (cosolvents).[24]
Troubleshooting Guides
Issue 1: Low Dissolution Rate Observed with Solid Dispersion Formulation
| Possible Cause | Troubleshooting Step |
| Incorrect Carrier Selection | The choice of carrier is crucial. Ensure the selected polymer (e.g., PEGs, PVPs, HPMCs) has a high solubilizing capacity for spironolactone.[1][7][25] If dissolution is still low, consider screening different carriers or combinations of carriers. |
| Inappropriate Drug-to-Carrier Ratio | The ratio of spironolactone to the carrier affects dissolution. Systematically evaluate different drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5) to find the optimal composition that provides the highest dissolution enhancement.[1] |
| Crystalline Drug Remaining in the Dispersion | The goal of solid dispersion is often to convert the crystalline drug to an amorphous form, which has higher solubility. Use characterization techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the absence of crystalline spironolactone in your formulation.[1][18] If crystallinity is detected, consider optimizing the preparation method (e.g., increasing the cooling rate in the fusion method or using a different solvent in the solvent evaporation method). |
| Physical Mixture Instead of a True Solid Dispersion | A simple physical mixture of the drug and carrier will not provide the same level of dissolution enhancement as a true solid dispersion.[1][6] Ensure your preparation method (fusion or solvent evaporation) is correctly executed to achieve a molecular dispersion. |
Issue 2: Instability of Self-Emulsifying Drug Delivery System (SEDDS) Formulation
| Possible Cause | Troubleshooting Step |
| Poor Emulsification | The system does not form a fine emulsion upon dilution. Screen different oils, surfactants, and co-surfactants to find a combination that provides rapid and complete emulsification.[2][8] The emulsifying ability of surfactants can be evaluated by percentage transmission studies.[2] |
| Phase Separation or Drug Precipitation | The formulation is not stable over time. Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges of oil, surfactant, and co-surfactant that result in a stable microemulsion region.[2][9][10] |
| Incorrect Surfactant to Co-surfactant Ratio (S/CoS) | The ratio of surfactant to co-surfactant is critical for the stability and emulsification performance of the SEDDS. Evaluate different S/CoS ratios to optimize the formulation. |
| Low Drug Loading | The formulation cannot accommodate the desired amount of spironolactone. Determine the solubility of spironolactone in various oils and surfactants to select components that offer high solubilizing capacity.[2][8] |
Issue 3: Poor Flowability and Compressibility of Liquisolid Compacts
| Possible Cause | Troubleshooting Step |
| Excessive Liquid Vehicle | Too much non-volatile solvent can lead to a wet and non-compressible powder. Optimize the ratio of the liquid vehicle to the carrier and coating materials. |
| Inadequate Amount of Coating Material | The coating material (e.g., silica) is essential for adsorbing excess liquid and ensuring good flow properties. Ensure you are using an appropriate ratio of carrier to coating material (e.g., 20:1).[11] |
| Incorrect Carrier Selection | The carrier material (e.g., microcrystalline cellulose) should have a high liquid absorption capacity. Evaluate different carrier materials to improve the flowability and compressibility of the formulation.[11] |
Data Presentation: Solubility and Dissolution Enhancement
Table 1: Solubility Enhancement of Spironolactone using Different Techniques
| Technique | Vehicle/Carrier | Solvent/Medium | Solubility of Pure Spironolactone (μg/mL) | Enhanced Solubility (μg/mL) | Fold Increase | Reference |
| Solid Dispersion | PEG 4000 (1:5 ratio) | Water | 23.54 ± 1.75 | 53.36 ± 2.66 | ~2.3 | [1] |
| Solid Dispersion | PEG 4000 (1:5 ratio) | 0.1N HCl | - | 61.73 ± 1.26 | - | [1] |
| Inclusion Complex | β-cyclodextrin (1:2 ratio, Physical Mixture) | Simulated Gastric Fluid (SGF) | 39.36 | 135.32 | ~3.4 | [18] |
| Inclusion Complex | β-cyclodextrin (1:3 ratio, Physical Mixture) | Simulated Intestinal Fluid (SIF) | 29.68 | 116.31 | ~3.9 | [18] |
| Liquisolid Compact | PEG 400 | - | 0.0028% (w/w) | 4.31% (w/w) | ~1539 | [11] |
| Liquisolid Compact | Glycerin | - | 0.0028% (w/w) | 0.77% (w/w) | ~275 | [11] |
Table 2: In Vitro Dissolution Enhancement of Spironolactone Formulations
| Formulation Type | Key Excipients | Dissolution Medium | % Drug Release (Pure Drug) | % Drug Release (Formulation) | Time Point (min) | Reference |
| Solid Dispersion | PEG 4000 (1:5 ratio) | 0.1N HCl | 27.25 ± 1.83 | 74.24 ± 3.25 | 60 | [1][6] |
| SEDDS | Castor oil, Tween 80, PEG 400 | - | - | 96.16 | 180 | [2] |
| Nanoparticles (NLCs) | Stearic acid, Oleic acid | - | - | 5.1 to 7.2-fold increase compared to raw drug | 120 | [14][16] |
| Solid Dispersion | HPC | Distilled Water | 35.27 | 96.81 | - | [7][26] |
| Solid Dispersion | HPMC 6cp | Distilled Water | 35.27 | 93.05 | - | [7][26] |
Experimental Protocols
Protocol 1: Preparation of Spironolactone Solid Dispersion by Fusion Method
Objective: To prepare a solid dispersion of spironolactone with Polyethylene Glycol (PEG) 4000 to enhance its aqueous solubility and dissolution rate.[1]
Materials:
-
Spironolactone (API)
-
Polyethylene Glycol (PEG) 4000
-
Beaker
-
Hot plate with magnetic stirrer
-
Ice bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Weigh the required amounts of spironolactone and PEG 4000 to achieve the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5).
-
Place the PEG 4000 in a beaker and heat it on a hot plate to its melting point (approximately 54-58°C) with continuous stirring.
-
Once the PEG 4000 is completely melted, gradually add the spironolactone powder to the molten carrier while stirring continuously to ensure uniform mixing and complete dissolution of the drug.
-
Continue heating and stirring for 5 minutes to ensure a homogenous solution.
-
Remove the beaker from the hot plate and rapidly cool the molten mixture by placing it in an ice bath. This rapid cooling helps to solidify the dispersion in an amorphous state.
-
Once solidified, scrape the solid dispersion from the beaker.
-
Pulverize the solid mass using a mortar and pestle.
-
Pass the resulting powder through a suitable sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: Preparation of Spironolactone Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a SEDDS of spironolactone to improve its solubilization and in vitro drug release.[2]
Materials:
-
Spironolactone (API)
-
Oil (e.g., Castor oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Polyethylene Glycol 400)
-
Glass vials
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of spironolactone in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity. This is typically done by adding an excess amount of the drug to a known volume of the vehicle, mixing for a specified period (e.g., 24-48 hours), and then quantifying the dissolved drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.
-
For each mixture, titrate with water and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the region where clear and stable microemulsions are formed.
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the required quantities of the oil, surfactant, and co-surfactant into a glass vial.
-
Mix the components thoroughly using a vortex mixer until a clear and homogenous liquid is formed.
-
Add the accurately weighed amount of spironolactone to the mixture.
-
Gently heat the mixture in a water bath (if necessary) and vortex until the drug is completely dissolved.
-
-
Characterization: Evaluate the prepared SEDDS for emulsification time, droplet size, and in vitro drug release.
Visualizations
Caption: Workflow for preparing and characterizing spironolactone solid dispersions.
References
- 1. Development and evaluation of solid dispersion of spironolactone using fusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajprd.com [ajprd.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. FORMULATION AND CHARACTERIZATION OF SELF EMULSIFYING DRUG DELIVERY SYSTEM OF SPIRONOLACTONE | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. Development and Optimisation of Spironolactone Nanoparticles for Enhanced Dissolution Rates and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. Preparation and characterization of spironolactone-loaded nanocapsules for paediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.ekb.eg [journals.ekb.eg]
- 19. Improved bioavailability and clinical response in patients with chronic liver disease following the administration of a spironolactone: beta-cyclodextrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improved bioavailability from a spironolactone beta-cyclodextrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ajprd.com [ajprd.com]
- 22. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. SOLUBILIZATION OF SPIRONOLACTONE BY COSOLVENTS [hero.epa.gov]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
Technical Support Center: Spironolactone-Induced Hyperkalemia in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing spironolactone-induced hyperkalemia in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of spironolactone-induced hyperkalemia?
A1: Spironolactone is a potassium-sparing diuretic that functions as a competitive antagonist of the mineralocorticoid receptor (MR). By blocking aldosterone from binding to this receptor in the distal convoluted tubule and collecting ducts of the kidney, spironolactone inhibits the reabsorption of sodium and, consequently, the excretion of potassium.[1][2] This leads to potassium retention and can result in elevated serum potassium levels (hyperkalemia).[3]
Q2: What are the primary risk factors for developing hyperkalemia in experimental subjects treated with spironolactone?
A2: The risk of developing hyperkalemia is significantly increased under certain conditions. Key risk factors to consider during subject selection and study design include:
-
Pre-existing Renal Impairment: Reduced kidney function (e.g., eGFR <50 mL/min/1.73m²) impairs the ability to excrete potassium.[1][4] The risk increases progressively as renal function declines.[2]
-
Diabetes Mellitus: Diabetic nephropathy can impair renal potassium handling.[1]
-
Advanced Age: Elderly subjects may have age-related declines in renal function.[1]
-
Baseline Potassium Levels: Starting treatment in subjects with baseline serum potassium >5.0 mEq/L is not recommended.[1][2]
-
Concomitant Medications: The use of other drugs that affect potassium balance, such as ACE inhibitors, Angiotensin II Receptor Blockers (ARBs), NSAIDs, and potassium supplements, greatly increases the risk.[1][5]
Q3: My study involves co-administering spironolactone with an ACE inhibitor. What is the reported incidence of hyperkalemia in such cases?
A3: The incidence of hyperkalemia varies between highly controlled clinical trials and real-world clinical practice. While some trials reported an incidence as low as 2%, clinical practice data shows rates as high as 24%.[1][2] One study focusing on patients taking spironolactone concurrently with ACE inhibitors or ARBs found an 11.2% prevalence of hyperkalemia.[1][3] Careful and frequent monitoring is critical when using such combinations in a research setting.
Troubleshooting Guide
Problem 1: A subject's serum potassium has risen to 5.7 mmol/L after initiating spironolactone. What is the appropriate course of action?
Solution 1:
-
Temporarily Discontinue Spironolactone: For potassium levels between 5.5 and 6.0 mmol/L, it is recommended to halt the administration of spironolactone.[6][7]
-
Verify and Re-measure: Recheck the subject's serum potassium and renal function within 2-3 days to confirm the reading and monitor the trend.[7]
-
Review Concomitant Medications: Assess if the subject is receiving other agents that could contribute to hyperkalemia (e.g., NSAIDs, ACE inhibitors) and consider if they can be modified or temporarily stopped.[7]
-
Consider Dose Reduction: Once the potassium level returns to <5.0 mEq/L for at least 72 hours, consider restarting spironolactone at a reduced dose (e.g., halving the dose or switching to alternate-day dosing).[1][6]
-
Intensify Monitoring: After any intervention, increase the frequency of potassium and creatinine monitoring to weekly until levels are stable, then resume the standard monitoring protocol.[7]
Problem 2: My study design requires maintaining subjects on spironolactone, but hyperkalemia is a recurring issue. How can I mitigate this to avoid subject exclusion?
Solution 2:
-
Incorporate a Potassium Binder: Consider the concomitant use of a potassium-binding agent like patiromer. Patiromer is a non-absorbed polymer that increases fecal potassium excretion.[8]
-
Evidence from the AMBER Trial: The AMBER trial demonstrated that patiromer enables more persistent use of spironolactone in subjects with chronic kidney disease. At 12 weeks, 86% of subjects on patiromer remained on spironolactone, compared to 66% on placebo.[8][9] The incidence of hyperkalemia (potassium ≥5.5 mmol/L) was significantly lower with patiromer.[8][10]
-
Protocol Adjustment: Amend your experimental protocol to include a pre-specified plan for initiating a potassium binder if serum potassium exceeds a defined threshold (e.g., 5.1 mmol/L). This allows for the continued administration of the investigational drug while maintaining subject safety.
Data Presentation
Table 1: Incidence of Hyperkalemia and Spironolactone Discontinuation in the AMBER Trial A 12-week, randomized, double-blind, placebo-controlled trial in patients with resistant hypertension and chronic kidney disease (eGFR 25 to 45 mL/min/1.73 m²).
| Outcome | Spironolactone + Patiromer (n=147) | Spironolactone + Placebo (n=148) | p-value |
| Patients Remaining on Spironolactone at 12 Weeks | 86% | 66% | <0.0001 |
| Spironolactone Discontinuation due to Hyperkalemia (K⁺ ≥5.5 mmol/L) | 7% | 23% | <0.001 |
| Patients with any K⁺ level ≥5.5 mmol/L | Significantly Fewer | Significantly More | <0.0001 |
(Data sourced from Agarwal R et al., Lancet 2019)[8]
Experimental Protocols
Protocol 1: Serum Potassium and Renal Function Monitoring
-
Baseline Assessment: Before the first dose of spironolactone, collect blood samples to measure baseline serum potassium, creatinine, and calculate the estimated glomerular filtration rate (eGFR). Ensure baseline potassium is <5.0 mEq/L.[1][6]
-
Initial Monitoring Phase:
-
Monthly Monitoring: Continue to monitor serum potassium and renal function monthly for the first 3 months of the study.[11][12]
-
Long-term Monitoring: Once the subject's levels are stable, monitoring frequency can be reduced to every 3-6 months.[5][12]
-
Post-Dose Adjustment Monitoring: If the dose of spironolactone is increased, repeat the full initial monitoring cycle (samples at 2-3 days, 7 days, and monthly for 3 months).[6][11]
Protocol 2: Measurement of Plasma Renin Activity (PRA) and Aldosterone
This protocol is essential for studies investigating the pharmacodynamic effects of spironolactone.
-
Subject Preparation:
-
Sample Collection:
-
Sample Processing:
-
Immediately place the collected tubes on ice.
-
Centrifuge the samples at a low temperature (e.g., 4°C) as soon as possible or within 2 hours of collection to separate the plasma.[13]
-
Transfer the plasma into appropriately labeled cryovials.
-
-
Storage and Transport:
-
Analysis:
-
PRA and aldosterone levels can be measured using radioimmunoassay (RIA) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity.[15]
-
Visualizations
Signaling Pathway
Caption: Mechanism of spironolactone-induced hyperkalemia.
Experimental Workflow
Caption: Workflow for a study on spironolactone and hyperkalemia.
Logical Relationship Diagram
Caption: Decision tree for managing hyperkalemia in studies.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Hyperkalemia and Acute Kidney Injury with Spironolactone Use Among Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperkalemia associated with spironolactone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. jwatch.org [jwatch.org]
- 9. Use of patiromer results in more patients remaining on spironolactone in resistant hypertension and CKD, with and without HF - - PACE-CME [pace-cme.org]
- 10. Adding Patiromer Allows More Spironolactone in Resistant HTN, CKD [medscape.com]
- 11. droracle.ai [droracle.ai]
- 12. Spironolactone monitoring – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 13. Aldosterone/Renin Activity Ratio | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 14. Aldosterone-to-renin ratio acts as the predictor distinguishing the primary aldosteronism from chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Spironolactone Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of spironolactone formulations with improved bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of spironolactone?
Spironolactone is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] Its gastrointestinal absorption is often incomplete and variable due to its poor water solubility, which is the rate-limiting step for its absorption.[2][3] The absolute bioavailability of conventional spironolactone formulations is reported to be around 68%.[4][5][6]
Q2: What are the main formulation strategies to improve spironolactone's bioavailability?
Several advanced formulation techniques have been successfully employed to enhance the solubility, dissolution rate, and consequently, the oral bioavailability of spironolactone. These include:
-
Solid Dispersions: Dispersing spironolactone in an inert hydrophilic carrier to enhance its dissolution rate.[7][8][9][10][11]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins (like β-cyclodextrin and its derivatives) to increase aqueous solubility.[1][12][13][14]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation with aqueous media.[4][5][6][15][16]
-
Nanonization: Reducing the particle size of spironolactone to the nanometer range to increase the surface area for dissolution.[3][17][18][19]
-
Liquisolid Compacts: A technique where a liquid medication is transformed into a dry, non-adherent, free-flowing, and compressible powder mixture.[20]
Q3: How does food affect the bioavailability of spironolactone?
Food can significantly increase the bioavailability of spironolactone. One study noted that food increased the bioavailability (as measured by AUC) by approximately 95.4%.[21] Therefore, it is recommended that patients establish a consistent routine for taking spironolactone with regard to meals.[21]
Q4: What are the primary active metabolites of spironolactone and should they be considered in bioavailability studies?
Spironolactone is rapidly and extensively metabolized in the liver.[21][22] Its major active metabolites are canrenone and 7α-thiomethylspironolactone.[21][23] Due to the rapid clearance of the parent drug, bioavailability and bioequivalence studies often rely on measuring the plasma concentrations of these more persistent and active metabolites.[12][23][24][25][26]
Troubleshooting Guides
Issue 1: Poor in vitro dissolution of spironolactone from a solid dispersion formulation.
-
Potential Cause 1: Inappropriate carrier selection.
-
Troubleshooting: The choice of hydrophilic carrier is critical. Polymers like polyethylene glycol (PEG) 4000, Hydroxypropyl cellulose (HPC), and HPMC have shown good results.[7][8][9] Experiment with different carriers and drug-to-carrier ratios to find the optimal combination for amorphization and dissolution enhancement.
-
-
Potential Cause 2: Drug recrystallization during storage.
-
Troubleshooting: The amorphous form of the drug in a solid dispersion is thermodynamically unstable. Assess the physical stability of the solid dispersion using techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) under accelerated stability conditions.[7] The inclusion of a stabilizing polymer can help prevent recrystallization.
-
-
Potential Cause 3: Incomplete dissolution in the chosen medium.
-
Troubleshooting: Spironolactone's solubility is pH-dependent. The USP recommends a dissolution medium of 0.1 M HCl with 0.1% sodium dodecyl sulfate (SDS) to ensure sink conditions.[2][27] Verify that the dissolution medium and agitation speed (e.g., 75 rpm with paddle apparatus) are appropriate.[2][27]
-
Issue 2: Physical instability (e.g., phase separation, precipitation) of a Self-Emulsifying Drug Delivery System (SEDDS) formulation.
-
Potential Cause 1: Incorrect ratio of oil, surfactant, and co-surfactant.
-
Potential Cause 2: Poor drug solubility in the lipid base.
-
Potential Cause 3: Drug precipitation upon emulsification.
-
Troubleshooting: The formulation must be able to maintain the drug in a solubilized state after it emulsifies in the gastrointestinal fluid. Evaluate the droplet size and zeta potential of the resulting emulsion to ensure the formation of fine, stable globules that can prevent drug precipitation.[4][6]
-
Issue 3: Inconsistent pharmacokinetic data in animal studies.
-
Potential Cause 1: High inter-subject variability.
-
Troubleshooting: Spironolactone's bioavailability can be inherently variable. Ensure a crossover study design with a sufficient number of subjects and an adequate washout period (e.g., 7 days) to minimize inter-subject variability.[24]
-
-
Potential Cause 2: Rapid metabolism of the parent drug.
-
Potential Cause 3: Influence of food.
-
Troubleshooting: As food significantly impacts absorption, conduct studies in fasted subjects to eliminate this variable when comparing formulations.[24]
-
Data on Improved Bioavailability of Spironolactone Formulations
| Formulation Strategy | Carrier/Excipients | Key Findings | Reference |
| Cyclodextrin Complex | β-cyclodextrin | The relative bioavailability of the complex was 252% compared to a standard tablet (Aldactone). | [12] |
| Cyclodextrin Complex | β-cyclodextrin | In patients with chronic liver disease, the relative bioavailability was 310% for canrenone compared to Aldactone tablets. | [13] |
| Solid Dispersion | Polyethylene glycol (PEG) 4000 | Solubility increased from 23.54 µg/mL (pure drug) to 61.73 µg/mL. Cumulative drug release at 60 min was 74.24% compared to 27.25% for the pure drug. | [7][10] |
| Solid Dispersion | Hydroxypropyl cellulose (HPC) | Achieved a drug release of 96.81% in dissolution studies. | [8][9] |
| SEDDS | Castor oil, Tween 80, PEG 400 | 96.16% of the drug was released from the SEDDS formulation within 3 hours, significantly higher than the plain drug suspension. | [4][5][6] |
| Nanosuspension | DissoCubes | Resulted in a 3.3-fold increase in AUC and a 3.0-fold increase in Cmax for canrenone in rats. | [17] |
| Solid Lipid Nanoparticles | Not specified | Showed a 5.7-fold increase in AUC for canrenone in rats. | [17] |
| Liquisolid Compact | PEG 400, Lactose monohydrate, Aerosil 200 | Drug release was 94.50% in one hour, compared to 74.81% for a conventional tablet and 18.32% for the pure drug. | [20] |
Experimental Protocols
In Vitro Dissolution Testing for Spironolactone Formulations
-
Objective: To assess the rate and extent of drug release from the formulated dosage form.
-
Apparatus: USP Type-II (Paddle) or Type-I (Basket) dissolution apparatus.[7][27]
-
Dissolution Medium: 900-1000 mL of 0.1 N HCl containing 0.1% sodium lauryl sulfate (SLS) to maintain sink conditions.[2][27] Alternative media such as phosphate buffer (pH 6.8) have also been used.[1]
-
Procedure:
-
Place a single dose (e.g., equivalent to 25 mg or 50 mg spironolactone) of the formulation into each dissolution vessel.[2][7]
-
Withdraw samples (e.g., 5-10 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[2]
-
Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.[27]
-
Filter the samples promptly.
-
Analyze the drug concentration in the samples using a validated analytical method, such as UV-Vis spectrophotometry (at ~242 nm) or HPLC.[7][28]
-
In Vivo Pharmacokinetic Study in Healthy Volunteers or Animal Models
-
Objective: To determine the bioavailability (rate and extent of absorption) of a spironolactone formulation by measuring plasma concentrations of the parent drug and/or its active metabolites.
-
Study Design: Typically an open-label, randomized, single-dose, two-period crossover design.[12][24]
-
Subjects: Healthy human volunteers or animal models (e.g., rats, beagle dogs).[17][25]
-
Procedure:
-
Subjects are fasted overnight before drug administration.
-
A single oral dose of the test and reference formulations are administered with a standardized volume of water.
-
A washout period of at least one week separates the two treatment periods.[24]
-
Blood samples are collected at pre-defined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).
-
Plasma is separated and stored frozen until analysis.
-
Plasma concentrations of spironolactone and its active metabolites (canrenone, 7α-thiomethylspironolactone) are determined using a validated bioanalytical method, such as LC-MS/MS.[24]
-
-
Pharmacokinetic Parameters: The following parameters are calculated from the plasma concentration-time data:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve extrapolated to infinity.
-
-
Bioequivalence Assessment: The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC should fall within the range of 80-125%.[24]
Visualizations
Caption: Spironolactone competitively blocks the mineralocorticoid receptor.
Caption: Workflow for developing improved spironolactone formulations.
References
- 1. ajprd.com [ajprd.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. ajprd.com [ajprd.com]
- 5. FORMULATION AND CHARACTERIZATION OF SELF EMULSIFYING DRUG DELIVERY SYSTEM OF SPIRONOLACTONE | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and evaluation of solid dispersion of spironolactone using fusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dissolution study of Spironolactone by using solid dispersion technique | Stamford Journal of Pharmaceutical Sciences [banglajol.info]
- 10. researchgate.net [researchgate.net]
- 11. Development and evaluation of solid dispersion of spironolactone using fusion method | Semantic Scholar [semanticscholar.org]
- 12. Improved bioavailability from a spironolactone beta-cyclodextrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved bioavailability and clinical response in patients with chronic liver disease following the administration of a spironolactone: beta-cyclodextrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of Oral Bioavailability of Spironolactone by β- and γ-Cyclodextrin Complexations [jstage.jst.go.jp]
- 15. ijpsr.com [ijpsr.com]
- 16. researchgate.net [researchgate.net]
- 17. Nanosuspension formulations for low-soluble drugs: pharmacokinetic evaluation using spironolactone as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Systematic Review of Spironolactone Nano-Formulations for Topical Treatment of Skin Hyperandrogenic Disorders and Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jetir.org [jetir.org]
- 21. pfizermedical.com [pfizermedical.com]
- 22. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 23. Analysis of metabolites--a new approach to bioequivalence studies of spironolactone formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bioequivalence assessment of two formulations of spironolactone in Chinese healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro and in vivo availability of spironolactone from oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Factors influencing comparative bioavailability of spironolactone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. impactfactor.org [impactfactor.org]
- 28. dissolutiontech.com [dissolutiontech.com]
Troubleshooting spironolactone instability in solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spironolactone. The following information addresses common challenges related to the stability of spironolactone in solutions and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My spironolactone solution appears cloudy or has precipitated. What could be the cause?
A1: Spironolactone is known for its low aqueous solubility.[1][2] Precipitation is a common issue, particularly in aqueous-based solutions. Several factors can contribute to this:
-
Low Aqueous Solubility: Spironolactone is practically insoluble in water.[2] Its solubility in water is approximately 0.022 mg/mL.[3]
-
Solvent System: The choice of solvent is critical. While soluble in alcohol and ethyl acetate, and very soluble in chloroform, its solubility is limited in many aqueous buffers.[2]
-
Temperature: Changes in temperature can affect solubility. Cooling a saturated solution can often induce precipitation.
-
pH: The pH of the solution can influence the stability and solubility of spironolactone, although it is a neutral molecule.
-
Polymorphism: Spironolactone can exist in different crystalline forms (polymorphs), which may have different solubilities.[2]
Q2: I'm observing a loss of spironolactone concentration in my solution over time. What are the likely degradation pathways?
A2: Spironolactone is susceptible to degradation under various conditions. The primary degradation pathways involve hydrolysis and oxidation.[4] The main degradation products are canrenone and 7α-thio spironolactone.[4]
-
Basic Conditions: Spironolactone degrades in basic solutions (e.g., NaOH 0.01 M).[4]
-
Acidic Conditions: Degradation also occurs in acidic environments (e.g., HCl 0.1 M).[4]
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to degradation.[4]
-
Temperature and Light: Elevated temperatures and exposure to UV light can accelerate the degradation process.[4]
Q3: How can I prepare a stable extemporaneous spironolactone suspension?
A3: Several studies have demonstrated the successful preparation of stable spironolactone suspensions. A common approach involves using commercially available tablets.
One study showed that a 1 mg/mL suspension prepared with syrup, carboxymethylcellulose, and purified water was stable for up to three months when stored in amber glass bottles at both 4°C and 22°C.[5] Another study found that a 5 mg/mL suspension was stable for three months at temperatures of 5°C, 30°C, 50°C, and 60°C.[6] The use of a suspending vehicle like SuspendIt has also been shown to provide stability for up to 180 days at refrigerated and room temperatures.[7]
Troubleshooting Guides
Issue: Spironolactone Precipitation in Aqueous Solutions
-
Problem: You observe precipitation or cloudiness in your spironolactone solution during preparation or storage.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Aqueous Solubility | Increase the proportion of organic co-solvents such as ethanol or polyethylene glycol (PEG) in your formulation. The use of surfactants to form micellar solutions can also enhance solubility.[3] |
| Incorrect pH | Adjust the pH of your solution. While spironolactone is neutral, extreme pH values can promote degradation, which may lead to the formation of less soluble byproducts. |
| Temperature Fluctuations | Maintain a constant temperature during preparation and storage. Avoid freeze-thaw cycles. |
| Crystal Form (Polymorphism) | Be aware that different polymorphs of spironolactone have varying solubilities.[2] If possible, characterize the solid form of your starting material. |
Issue: Degradation of Spironolactone in Solution
-
Problem: You are observing a decrease in spironolactone concentration over time, as confirmed by analytical methods like HPLC.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis (Acidic or Basic) | Buffer your solution to a neutral pH to minimize acid or base-catalyzed hydrolysis.[4] |
| Oxidation | Protect your solution from oxidizing agents. Consider adding an antioxidant to your formulation if compatible with your experimental design.[4] |
| Photodegradation | Store your solutions in amber or light-protecting containers to prevent degradation from exposure to UV light.[4] |
| Thermal Degradation | Store your solutions at controlled room temperature or under refrigeration, as elevated temperatures accelerate degradation.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data from forced degradation and stability studies.
Table 1: Forced Degradation of Spironolactone [4]
| Stress Condition | Duration | Spironolactone Degradation (%) | Sum of Impurities (%) |
| Temperature (60°C) | 2 hours | 15 | 10 |
| UV Lamp | 48 hours | 7 | 0.4 |
| H₂O₂ (30%) | 24 hours | 12 | 2 |
| HCl (0.1 M) | 48 hours | 15 | 12 |
| NaOH (0.01 M) | 15 minutes | 11 | 10 |
| Neutral pH | 5 days | 12 | 11 |
Table 2: Stability of Extemporaneously Prepared Spironolactone Suspensions
| Concentration | Vehicle | Storage Conditions | Duration | Stability | Reference |
| 1 mg/mL | Syrup, Carboxymethylcellulose, Purified Water | 4°C and 22°C, Amber glass bottles | 91 days | >98% of initial concentration | [5] |
| 5 mg/mL | Not specified | 5°C, 30°C, 50°C, 60°C | 3 months | <10% degradation | [6] |
| 5 mg/mL | Oral Mix™ | 4°C and 25°C, PET and amber glass bottles | 90 days | >93% (25°C), 100% (4°C) of stated potency | [8] |
| 5 mg/mL | SuspendIt | 5°C, 25°C, 40°C | 180 days | >90% of label claim | [7] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Spironolactone
This protocol is based on a method developed for the quantitative determination of spironolactone.[9]
-
Chromatographic System: Reversed-phase high-performance liquid chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Methanol-water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm and 280 nm.
-
Retention Times: Approximately 6.2 min for spironolactone and 7.9 min for its metabolite, canrenone.
-
Sample Preparation: Dilute the spironolactone solution with the mobile phase to a suitable concentration within the linear range of the assay.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. ijraset.com [ijraset.com]
- 4. ageps.aphp.fr [ageps.aphp.fr]
- 5. Stability of spironolactone in an extemporaneously prepared suspension at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The formulatiion development and stability of spironolactone suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Spironolactone Oral Suspension in PCCA Base, SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Synthesis of Spironolactone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spironolactone and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of spironolactone derivatives in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in spironolactone synthesis can stem from several factors throughout the multi-step process. Here are some common culprits and troubleshooting strategies:
-
Incomplete Conversion of Canrenone: The final step, the addition of a thioacetyl group to canrenone, is critical. Ensure you are using a sufficient excess of thioacetic acid or potassium thioacetate. Some protocols suggest a molar ratio of canrenone to thioacetate of 1:2.1.[1] The reaction time and temperature are also crucial; refluxing for 3-5 hours is a common practice.[1][2][3]
-
Degradation During Purification: Spironolactone can degrade back to canrenone during the refining process, which significantly lowers the yield.[4] To mitigate this, consider using a stabilizer during recrystallization. One patent suggests using N,N-dimethylacetamide or N-methyl-pyrrolidone.[4]
-
Suboptimal Oppenauer Oxidation: If you are synthesizing canrenone from a precursor alcohol, the Oppenauer oxidation step must be efficient. This reaction is an equilibrium process, so using a large excess of the hydride acceptor (e.g., acetone) is necessary to drive the reaction to completion.[5][6] The choice of aluminum alkoxide catalyst, such as aluminum isopropoxide or aluminum t-butoxide, can also influence the outcome.[5][7]
-
Side Reactions: The formation of various byproducts can consume starting materials and reduce the yield of the desired product. Careful control of reaction conditions and purification at each step is essential to minimize these.
Question: I am observing a significant amount of canrenone as an impurity in my final product. How can I prevent its formation?
Answer:
The presence of canrenone as an impurity is a frequent challenge, as it is the direct precursor to spironolactone and can also be a degradation product.[4][8]
-
Driving the Thioacetylation to Completion: As mentioned for low yields, ensuring the complete conversion of canrenone is the primary way to avoid it as an impurity in the final product. Re-evaluating your reaction conditions (reagent ratios, temperature, and time) for the thioacetic acid addition step is recommended.[1][2][3]
-
Optimizing Purification: During recrystallization, the solvent system and temperature can influence the stability of spironolactone. Ethanol is a commonly used solvent for recrystallization.[1][2][3] Cooling the solution to -10°C after reflux can help to maximize the precipitation of spironolactone while potentially leaving more of the canrenone impurity in the mother liquor.[1][2][3]
-
Analytical Monitoring: Employing in-process analytical techniques like HPLC can help you monitor the disappearance of canrenone and the formation of spironolactone, allowing you to determine the optimal reaction endpoint.
Question: My final product has a yellowish tint after purification. What is the cause and how can I obtain a white crystalline product?
Answer:
A yellowish tint in the final product often indicates the presence of impurities.
-
Residual Reagents or Byproducts: The color may arise from residual reactants or colored byproducts formed during the synthesis.
-
Decolorization Step: Incorporating a decolorization step during purification can be effective. This is typically done by treating the solution of the crude product with activated carbon before recrystallization.[4]
-
Thorough Washing: Ensure the filtered crystals are thoroughly washed with an appropriate solvent (e.g., cold ethanol and water) to remove any soluble colored impurities.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the industrial synthesis of spironolactone?
A1: A common and key intermediate for the synthesis of spironolactone is canrenone.[9][10] Canrenone itself can be synthesized from starting materials like 4-androstenedione.[9][10] Historically, androstenolone has also been used as a starting material for the industrial synthesis of spironolactone.[11]
Q2: What analytical techniques are recommended for assessing the purity of spironolactone derivatives?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of spironolactone and its derivatives.[11] Several HPLC methods have been developed and validated for this purpose.[12][13][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also essential for structural elucidation and identification of impurities.
Q3: Are there any safety concerns associated with the reagents used in spironolactone synthesis?
A3: Yes, some reagents require careful handling. Thioacetic acid has a strong, unpleasant odor and can be corrosive.[1] Some synthetic routes may also involve hazardous reactions, such as low-temperature ethynylation or palladium-carbon hydrogenation, which require specialized equipment and safety precautions.[10] It is crucial to consult the safety data sheets (SDS) for all reagents and follow appropriate laboratory safety protocols.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic protocols for spironolactone.
Table 1: Reaction Conditions and Yields for the Conversion of Canrenone to Spironolactone
| Starting Material | Reagents | Solvent | Reaction Time & Temperature | Yield (%) | Purity (%) | Reference |
| Canrenone | Potassium Thioacetate, Acetic Acid | Ethanol | Reflux, 3 hours | 77.2 | 99.1 (HPLC) | [2] |
| Canrenone | Potassium Thioacetate, Oxalic Acid | Ethanol | Reflux, 5 hours | 75.3 | 99.5 (HPLC) | [2] |
| Canrenone | Potassium Thioacetate, Methanesulfonic Acid | Ethanol | Reflux, 3 hours | 76 | 99.0 (HPLC) | [1][2] |
| Canrenone | Thioacetic Acid | Methanol | Reflux, 1.5 hours | 76 | Not Specified | [4] |
| Canrenone | Thioacetic Acid | Methanol | Reflux, 5 hours | 89 | 98.3 (HPLC) | [4] |
Table 2: HPLC Method Parameters for Spironolactone Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| C18 Inertsil (250 x 4.6 mm), 5µm | Phosphate buffer (pH 4) : Acetonitrile (1:1) | 1.5 | 240 | 4.5 | |
| ALTIMA (150mm×4.6mm×5μm) | Ortho phosphate buffer : Acetonitrile (35:65 v/v) | 1.0 | 234 | 4.103 | [15] |
| Thermo Scientific® BDS Hypersil C8 (5 µm, 2.50×4.60 mm) | ACN: 0.025 M KH2PO4 (60:40, v/v), pH 3.49 | 1.0 | 235 | 4.63 | [14] |
Experimental Protocols
Protocol 1: Synthesis of Spironolactone from Canrenone using Potassium Thioacetate and an Acidic Catalyst
This protocol is based on a method described in several patents.[1][2][3]
-
Reaction Setup: In a suitable reaction vessel, add canrenone (1 equivalent), potassium thioacetate (2.1 equivalents), and ethanol (6-7 times the mass of canrenone).
-
Addition of Catalyst: Heat the mixture to reflux. Slowly add an acidic catalyst, such as acetic acid, oxalic acid, or methanesulfonic acid (2.1 equivalents), over approximately 1 hour.
-
Reaction: Continue to reflux the mixture for an additional 3-5 hours. Monitor the reaction progress by HPLC to ensure the complete consumption of canrenone.
-
Crystallization: After the reaction is complete, stop heating and cool the mixture to -10°C. Maintain this temperature for 1.5-2.5 hours to allow for crystallization.
-
Filtration and Washing: Filter the resulting solid and wash the filter cake with cold water and then with cold ethanol.
-
Drying: Dry the product in an oven to obtain crude spironolactone.
-
Recrystallization: For further purification, recrystallize the crude product from ethanol. The recommended amount of ethanol for recrystallization is 15-20 times the mass of the crude spironolactone.
Protocol 2: Oppenauer Oxidation of a Secondary Alcohol to a Ketone
This is a general protocol for the Oppenauer oxidation, which is a key step in some synthetic routes to spironolactone precursors.[5][6][7][16]
-
Reaction Setup: In a reaction flask, dissolve the secondary alcohol substrate in a suitable solvent (e.g., toluene or acetone).
-
Hydride Acceptor: Add a large excess of a hydride acceptor, typically acetone.
-
Catalyst Addition: Add the aluminum alkoxide catalyst, such as aluminum isopropoxide or aluminum t-butoxide, to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and quench it by adding a dilute acid (e.g., 10% HCl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by chromatography or recrystallization.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of spironolactone.
Caption: General experimental workflow for spironolactone synthesis.
References
- 1. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102321139B - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 3. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 4. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]
- 5. OPPENAUER OXIDATION: A GENTLE METHOD FOR OXIDIZING SECONDARY ALCOHOLS – My chemistry blog [mychemblog.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. CANRENONE-THE PRINCIPAL ACTIVE METABOLITE OF SPIRONOLACTONE- | British Pharmacological Society [bps.ac.uk]
- 9. CN104327150A - Synthesis method of spironolactone intermediate canrenone - Google Patents [patents.google.com]
- 10. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]
- 11. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. ijrpb.com [ijrpb.com]
- 16. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Spironolactone Protocols in Diabetic Models
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving spironolactone in diabetic animal models.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose of spironolactone for diabetic rat and mouse models?
A1: The dosage of spironolactone can vary depending on the specific diabetic model and the research question. However, common starting doses reported in the literature for diabetic rats range from 20 mg/kg/day to 50 mg/kg/day, typically administered via oral gavage.[1][2][3][4] For diabetic mice, a common dose is 50 mg/kg/day, also administered by oral gavage.[5]
Q2: How does spironolactone affect blood glucose and insulin levels in diabetic models?
A2: The effects of spironolactone on glycemic control can be complex. Some studies in animal models report no significant changes in blood glucose concentrations after treatment.[5][6][7] Conversely, one study noted that chronic spironolactone treatment significantly reduced serum glucose levels in a type 2 diabetes rat model without altering insulin levels.[4] In human studies, meta-analyses have shown that spironolactone may slightly increase HbA1c levels but has no clear effect on fasting glucose or insulin.[8][9][10] Researchers should carefully monitor blood glucose levels throughout their experiments.
Q3: What is the primary mechanism by which spironolactone provides therapeutic benefits in diabetic complications?
A3: Spironolactone is a mineralocorticoid receptor (MR) antagonist. In diabetes, the renin-angiotensin-aldosterone system (RAAS) is often activated, leading to elevated aldosterone levels.[6] Aldosterone binds to the MR, promoting inflammation, fibrosis, and oxidative stress, which contribute to complications like diabetic nephropathy and cardiomyopathy.[1][7][11] Spironolactone blocks this interaction, thereby reducing the expression of pro-inflammatory cytokines (like MCP-1) and pro-fibrotic factors (like TGF-β), and decreasing oxidative stress.[3][7]
Q4: Can spironolactone be used in combination with other drugs like ACE inhibitors or ARBs in animal models?
A4: Yes, spironolactone is often studied in combination with angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). This dual blockade of the RAAS can offer additional benefits in reducing albuminuria.[12] However, this combination also significantly increases the risk of hyperkalemia, which must be closely monitored.[12]
Troubleshooting Guide
Issue 1: Hyperkalemia (Elevated Serum Potassium) is Observed.
-
Cause: Spironolactone is a potassium-sparing diuretic. Its primary mechanism involves blocking aldosterone, which normally promotes potassium excretion. This effect is compounded in diabetic models, especially those with renal impairment, and when co-administered with other RAAS inhibitors (ACE inhibitors or ARBs).[12]
-
Recommendation:
-
Monitor Serum Potassium: Regularly monitor serum potassium levels, especially when starting treatment or adjusting the dose. Blood should be drawn 1-2 weeks after initiation and then periodically.[13]
-
Dose Adjustment: If hyperkalemia develops, consider reducing the spironolactone dosage. Studies have used doses as low as 25 mg/day (human equivalent) to achieve therapeutic effects while minimizing risk.[11][14]
-
Dietary Control: Ensure the animal diet is not excessively high in potassium.
-
Evaluate Renal Function: Assess kidney function (e.g., serum creatinine), as impaired renal function is a major risk factor for hyperkalemia.[13]
-
Issue 2: No Significant Reduction in Blood Pressure.
-
Cause: The effect of spironolactone on blood pressure in diabetic animal models can be variable. Some studies report no significant change in blood pressure, suggesting that its protective effects on organs like the kidney and heart are, at least in part, independent of hemodynamic changes.[6][7] In other models, blood pressure reduction is observed.[4][15]
-
Recommendation:
-
Confirm Model Characteristics: Be aware that not all diabetic models necessarily develop hypertension. For instance, STZ-induced diabetic rats and db/db mice may not exhibit high blood pressure.[1][5]
-
Focus on Non-Hemodynamic Markers: If the primary outcome is organ protection (e.g., reducing fibrosis or inflammation), the lack of blood pressure change may not indicate treatment failure. Focus on markers such as urinary albumin excretion, glomerulosclerosis, and expression of inflammatory and fibrotic genes.[2][6][7]
-
Issue 3: Unexpected Worsening of Glycemic Control.
-
Cause: While many animal studies show neutral effects on blood glucose, some clinical data suggest spironolactone can slightly increase HbA1c.[8][10][16] The mechanism is not fully understood but may relate to the anti-androgenic effects of spironolactone or other complex metabolic actions.[9]
-
Recommendation:
-
Consistent Monitoring: Implement a consistent schedule for monitoring blood glucose and, if possible, HbA1c to accurately track changes over the treatment period.
-
Control for Variables: Ensure that diet and other experimental conditions that could affect glucose metabolism are kept constant across all groups.
-
Consider Alternative MRAs: If glycemic control is a major concern, consider newer, more selective non-steroidal MRAs, which may have a more favorable metabolic profile, although this would need to be validated in the specific experimental model.
-
Quantitative Data Summary
Table 1: Spironolactone Dosing and Effects in Diabetic Rat Models
| Diabetic Model | Animal Strain | Spironolactone Dose | Treatment Duration | Key Findings | Reference |
| Type 1 (STZ-induced) | Wistar | 50 mg/kg/day (oral gavage) | 4 weeks | Reduced proteinuria; attenuated kidney pathological injuries. No effect on blood glucose. | [6] |
| Type 1 (STZ-induced) | Sprague-Dawley | 20 mg/kg/day (gavage) | 12 weeks | Ameliorated cardiac fibrosis, oxidative stress, and inflammation. No change in blood glucose. | [1] |
| Type 1 (STZ-induced) | Wistar | 45 mg/kg (intravenous STZ) | 8 weeks | Prevented hypertension and elevated fasting glucose; increased serum insulin. | [17] |
| Type 1 (STZ-induced) | Rats | 50 mg/kg/day (oral) | Not specified | Ameliorated vascular dysfunction via anti-inflammatory and anti-oxidative effects. | [3] |
| Type 2 (Neonatal STZ) | Sprague-Dawley | 20 mg/kg/day | 8 weeks | Reduced serum glucose; prevented dyslipidemia, hypertension, and cardiac hypertrophy. | [4] |
| Type 2 (OLETF) | OLETF Rats | 50 mg/kg/day | 25 weeks | Reduced renal TGF-β and type IV collagen expression. No significant decrease in albuminuria. | [2][18] |
Table 2: Spironolactone Dosing and Effects in Diabetic Mouse Models
| Diabetic Model | Animal Strain | Spironolactone Dose | Treatment Duration | Key Findings | Reference |
| Type 2 (Genetic) | db/db mice | 50 mg/kg/day (oral gavage) | 6 weeks | Prevented vascular dysfunction; decreased oxidative stress. No change in blood glucose or SBP. | [5] |
| High-Fat/Fructose Diet | C57BL/6 | Not specified | 8 weeks | Lowered elevated blood glucose during glucose and insulin tolerance tests. | [19] |
Experimental Protocols
Protocol: Induction of Type 1 Diabetes and Spironolactone Treatment in Rats
This protocol provides a general methodology for studying the effects of spironolactone on diabetic complications in a streptozotocin (STZ)-induced rat model.
-
Animal Model:
-
Induction of Diabetes:
-
Preparation: Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5).
-
Administration: After an overnight fast, administer a single intraperitoneal (IP) injection of STZ at a dose of 60-65 mg/kg body weight.[1][6] A control group should be injected with citrate buffer only.
-
Confirmation: Monitor blood glucose levels from tail vein blood 72 hours after STZ injection using a glucometer. Rats with blood glucose levels consistently above 16.7 mmol/L (or ~300 mg/dL) are considered diabetic and included in the study.[1][6]
-
-
Experimental Groups:
-
Group 1: Non-diabetic Control (vehicle treatment).
-
Group 2: Diabetic Control (vehicle treatment).
-
Group 3: Diabetic + Spironolactone Treatment.
-
-
Spironolactone Administration:
-
Preparation: Prepare a homogenous suspension of spironolactone in a suitable vehicle (e.g., saline, 1% ethanol).[1][5] Spironolactone has poor water solubility, so consistent suspension is critical.[22]
-
Dosing: Administer spironolactone daily via oral gavage at the desired dose (e.g., 20-50 mg/kg/day).[1][2] The vehicle is administered to the control groups.
-
Duration: The treatment period typically lasts from 4 to 12 weeks, depending on the specific complications being studied (e.g., nephropathy, cardiomyopathy).[1][6]
-
-
Monitoring and Sample Collection:
-
Weekly: Monitor body weight and blood glucose levels.
-
Periodic: Collect 24-hour urine samples using metabolic cages to measure urinary albumin and creatinine excretion.
-
Endpoint: At the end of the treatment period, measure blood pressure. Anesthetize the animals, collect terminal blood samples via cardiac puncture for analysis of serum creatinine, potassium, and other biomarkers. Harvest organs (kidneys, heart) for histopathological (e.g., H&E, Masson's trichrome staining), immunohistochemical, and molecular (e.g., qPCR, Western blot) analyses.[1][6]
-
Visualizations
Caption: Experimental workflow for a spironolactone study in a diabetic rat model.
References
- 1. Spironolactone Protects against Diabetic Cardiomyopathy in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Spironolactone and Losartan on Diabetic Nephropathy in a Type 2 Diabetic Rat Model [e-dmj.org]
- 3. Spironolactone improves endothelial dysfunction in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of spironolactone on cardiovascular complications associated with type-2 diabetes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Spironolactone treatment attenuates vascular dysfunction in type 2 diabetic mice by decreasing oxidative stress and restoring NO/GC signaling [frontiersin.org]
- 6. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 7. Spironolactone prevents diabetic nephropathy through an anti-inflammatory mechanism in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spironolactone and glucose metabolism, a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. magistralbr.caldic.com [magistralbr.caldic.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Spironolactone on Diabetic Nephropathy Compared to the Combination of Spironolactone and Losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Spironolactone | VCA Animal Hospitals [vcahospitals.com]
- 14. Beneficial impact of spironolactone in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Effects of spironolactone and losartan on diabetic nephropathy in a type 2 diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Spironolactone's Selectivity for Mineralocorticoid Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the selectivity of spironolactone for the mineralocorticoid receptor (MR).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with spironolactone's selectivity?
A1: Spironolactone, while an effective mineralocorticoid receptor (MR) antagonist, exhibits a notable lack of selectivity. Its chemical structure, derived from progesterone, leads to significant cross-reactivity with other steroid hormone receptors, particularly the androgen receptor (AR) and progesterone receptor (PR).[1][2] This can result in undesirable side effects in clinical use and confounding off-target effects in experimental settings.
Q2: What are the main strategies to improve the selectivity of spironolactone for the MR?
A2: There are three primary strategies researchers can employ:
-
Chemical Modification: Synthesizing spironolactone analogues with modifications that enhance affinity for the MR while reducing affinity for other steroid receptors. Eplerenone and the more recent non-steroidal finerenone are successful examples of this approach.[3][4][5][6][7][8][9][10][11][12]
-
Structure-Based Drug Design: Utilizing computational modeling and the crystal structure of the MR's ligand-binding domain to design novel compounds with higher specificity.[1]
-
Advanced Drug Delivery Systems: Developing targeted delivery systems that increase the concentration of spironolactone at tissues rich in MR, thereby minimizing systemic exposure and off-target effects.
Q3: How do newer mineralocorticoid receptor antagonists like eplerenone and finerenone achieve better selectivity compared to spironolactone?
A3: Eplerenone, a second-generation MRA, has a modified structure that reduces its affinity for androgen and progesterone receptors.[2][3][4][6][8][9] Finerenone, a third-generation non-steroidal MRA, has a distinct chemical structure that confers high selectivity and potent antagonism for the MR with minimal off-target activity.[5][7][10][11][12][13][14][15][16]
Troubleshooting Guides
Guide 1: Radioligand Binding Assays
Issue: High non-specific binding in a competitive binding assay for MR.
-
Possible Cause 1: Inappropriate concentration of unlabeled ligand.
-
Possible Cause 2: Hydrophobic interactions of the radioligand with the filter or plate.
-
Solution: Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Consider using different filter materials or adding a small amount of a non-ionic detergent to the wash buffer.[13]
-
-
Possible Cause 3: Insufficient washing.
-
Solution: Increase the volume and/or number of washes to more effectively remove unbound radioligand. Ensure the wash buffer is at an appropriate temperature.[13]
-
Issue: Low specific binding signal.
-
Possible Cause 1: Low receptor concentration or activity.
-
Solution: Verify the concentration and integrity of your receptor preparation. Ensure proper storage and handling to maintain receptor activity.
-
-
Possible Cause 2: Suboptimal radioligand concentration.
-
Solution: Use a radioligand concentration at or below the Kd for the receptor to maximize the proportion of specific binding.[17]
-
-
Possible Cause 3: Dissociation of the radioligand during washing.
-
Solution: Minimize the wash time and use ice-cold wash buffer to reduce the dissociation rate.
-
Guide 2: Reporter Gene Assays
Issue: Low signal or fold induction in a luciferase reporter assay for MR activation.
-
Possible Cause 1: Low transfection efficiency.
-
Possible Cause 2: Weak promoter in the reporter construct.
-
Solution: If possible, use a reporter construct with a stronger promoter or multiple copies of the hormone response element.[21]
-
-
Possible Cause 3: Inactive reagents.
-
Solution: Ensure the luciferase substrate and other assay reagents are properly stored and have not expired. Prepare fresh reagents as needed.[21]
-
Issue: High background signal in the absence of a ligand.
-
Possible Cause 1: Constitutive activity of the reporter construct.
-
Solution: Test the basal activity of your reporter construct in the absence of the MR expression vector to determine the level of ligand-independent expression.
-
-
Possible Cause 2: Contamination of reagents or cell culture.
-
Solution: Use fresh, sterile reagents and practice good cell culture technique to avoid contamination that could lead to non-specific reporter activation.[21]
-
Quantitative Data
The following table summarizes the in vitro binding affinities (IC50 values in nmol/L) of spironolactone and its more selective counterparts for various steroid receptors. Lower values indicate higher binding affinity.
| Compound | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) |
| Spironolactone | 24.2 | 77.1 | 2410 | 740 |
| Eplerenone | 990 | ≥21,240 | ≥21,980 | ≥31,210 |
| Finerenone | 17.8 | ≥10,000 | ≥10,000 | ≥10,000 |
| KBP-5074 | 2.70 | No activity | 2410 | 122 |
Data compiled from[22]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Mineralocorticoid Receptor
This protocol is designed to determine the binding affinity of a test compound for the MR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells transiently or stably expressing human MR.
-
Cell harvesting buffer (e.g., PBS with protease inhibitors).
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2, glycerol, and protease inhibitors).
-
Radioligand (e.g., [3H]-aldosterone).
-
Unlabeled ligand for non-specific binding determination (e.g., a high concentration of unlabeled aldosterone).
-
Test compounds (e.g., spironolactone analogues).
-
96-well filter plates.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the MR. Prepare a membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Dual-Luciferase Reporter Gene Assay for MR Activity
This protocol measures the ability of a compound to act as an agonist or antagonist of MR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
MR expression vector.
-
Firefly luciferase reporter vector with an MR-responsive promoter.
-
Renilla luciferase control vector.
-
Transfection reagent.
-
Cell culture medium.
-
Test compounds.
-
Dual-luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 60-80% confluency at the time of transfection.[8][18]
-
Transfection: Co-transfect the cells with the MR expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.[18][19]
-
Compound Treatment: After an appropriate incubation period (e.g., 24 hours), treat the cells with varying concentrations of the test compound. For antagonist testing, co-treat with a known MR agonist.
-
Cell Lysis: After a further incubation period (e.g., 24 hours), lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Caption: Mineralocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Screening Spironolactone Analogues.
References
- 1. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. swordbio.com [swordbio.com]
- 8. Transient transfection and luciferase assay [protocols.io]
- 9. Non-genomic steroid signaling through the mineralocorticoid receptor: Involvement of a membrane-associated receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mineralocorticoid Receptor Blockers: Novel Selective Nonsteroidal Mineralocorticoid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. When to use spironolactone, eplerenone or finerenone in the spectrum of cardiorenal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. graphpad.com [graphpad.com]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. mdpi.com [mdpi.com]
- 16. A comparative post hoc analysis of finerenone and spironolactone in resistant hypertension in moderate-to-advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. eubopen.org [eubopen.org]
- 19. bowdish.ca [bowdish.ca]
- 20. researchgate.net [researchgate.net]
- 21. goldbio.com [goldbio.com]
- 22. ahajournals.org [ahajournals.org]
Validation & Comparative
Spironolactone and its Metabolites: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, is widely used in the treatment of conditions such as heart failure, hypertension, and edema. Its therapeutic effects are not solely attributable to the parent drug but also to a suite of active metabolites. This guide provides a comparative analysis of the biological activity of spironolactone and its principal metabolites, focusing on their interactions with mineralocorticoid and androgen receptors. The information is supported by experimental data and detailed methodologies to aid in further research and drug development.
Comparative Biological Activity
Spironolactone is extensively metabolized in the liver to several active compounds, primarily canrenone, 7α-thiomethylspironolactone (7α-TMS), and 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS). Another significant metabolite is 7α-thiospironolactone (7α-TS). These metabolites contribute significantly to the overall pharmacological profile of spironolactone, exhibiting varying affinities for mineralocorticoid (MR) and androgen receptors (AR), which underpin both its therapeutic efficacy and side-effect profile.
Receptor Binding Affinity
The primary mechanism of action of spironolactone and its metabolites is the competitive antagonism of the mineralocorticoid receptor. Additionally, their affinity for the androgen receptor is responsible for the anti-androgenic effects observed clinically. The following tables summarize the available quantitative data on the binding affinities of spironolactone and its key metabolites for these receptors. It is important to note that values across different studies may vary due to different experimental conditions.
Table 1: Comparative Binding Affinity for the Mineralocorticoid Receptor (MR)
| Compound | IC50 (nM) | Ki (nM) | Relative Potency | Source |
| Spironolactone | 24 | 2.32[1] | - | [1] |
| Canrenone | - | - | Contributes to nuclear receptor binding[2] | [2] |
| 7α-thiomethylspironolactone (7α-TMS) | - | - | Major metabolite interacting with cytosolic MR[2] | [2] |
| 7α-thiospironolactone (7α-TS) | - | - | Contributes to nuclear receptor binding[2] | [2] |
Data for direct IC50 or Ki values for all metabolites from a single comparative study are limited. The table reflects available data.
Table 2: Comparative Binding Affinity for the Androgen Receptor (AR)
| Compound | IC50 (nM) | Ki (nM) | Relative Potency vs. DHT | Source |
| Spironolactone | 77, 120[1] | 39.4[1] | ~20 times less effective | [1][3] |
| Canrenone (as K+ canrenoate) | - | - | ~100 times less effective | [3] |
| 7α-thiomethylspironolactone (7α-TMS) | - | - | - | |
| 7α-thiospironolactone (7α-TS) | - | - | - |
DHT: Dihydrotestosterone. Data for direct IC50 or Ki values for all metabolites from a single comparative study are limited.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the receptor binding affinities of spironolactone and its metabolites.
Mineralocorticoid Receptor Competitive Binding Assay
This protocol is based on assays using human mineralocorticoid receptor reporter cells.
-
Cell Culture: Human MR reporter cells are cultured under standard conditions (37°C, 5% CO2) in a suitable growth medium.
-
Assay Preparation: Cells are seeded into 96-well plates and allowed to attach.
-
Compound Treatment: The cells are co-treated with a fixed concentration of a labeled MR agonist (e.g., [3H]-aldosterone) and varying concentrations of the test compounds (spironolactone or its metabolites).
-
Incubation: The plate is incubated for a defined period (e.g., 22 hours) to allow for competitive binding to reach equilibrium.
-
Detection: Following incubation, the amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.
Androgen Receptor Competitive Binding Assay
This protocol is based on assays using rat prostate cytosol.
-
Preparation of Cytosol: Ventral prostates from male rats are homogenized in a buffer solution (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, and glycerol) and centrifuged at high speed to obtain the cytosolic fraction.
-
Assay Setup: Aliquots of the prostate cytosol are incubated with a fixed concentration of a radiolabeled androgen (e.g., [3H]-methyltrienolone, R1881) and a range of concentrations of the competitor compounds (spironolactone, its metabolites, or a known androgen like dihydrotestosterone).
-
Incubation: The mixture is incubated, typically overnight at 4°C, to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite (HAP) slurry.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. Ki values can be derived from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
Genomic Mineralocorticoid Receptor Signaling Pathway
Spironolactone and its active metabolites exert their primary effect by competitively blocking the binding of aldosterone to the mineralocorticoid receptor in the cytoplasm of target cells, such as those in the distal renal tubules. This prevents the receptor's translocation to the nucleus and subsequent modulation of gene expression, thereby inhibiting the synthesis of aldosterone-induced proteins that promote sodium and water retention and potassium excretion.
Caption: Genomic signaling pathway of the mineralocorticoid receptor.
Anti-Androgenic Mechanism of Action
The anti-androgenic effects of spironolactone and its metabolites are primarily due to their ability to competitively inhibit the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. This blockade prevents the receptor-mediated signaling cascade that leads to androgenic effects in tissues like the skin and hair follicles.
Caption: Anti-androgenic mechanism of spironolactone.
Metabolic Pathway of Spironolactone
Spironolactone undergoes extensive first-pass metabolism, leading to the formation of its active metabolites. The two main pathways involve the removal of the thioacetyl group to form canrenone and the S-methylation to form 7α-thiomethylspironolactone.
References
- 1. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 2. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study comparison of spironolactone in heart failure treatment
For Researchers, Scientists, and Drug Development Professionals
Spironolactone, a mineralocorticoid receptor antagonist (MRA), has been a cornerstone in the management of heart failure for decades. Its efficacy, however, varies significantly across the spectrum of heart failure, particularly between patients with reduced ejection fraction (HFrEF) and those with preserved ejection fraction (HFpEF). This guide provides a comprehensive comparison of spironolactone's performance in these distinct patient populations, supported by data from pivotal clinical trials.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the landmark Randomized Aldactone Evaluation Study (RALES) for HFrEF and the Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist (TOPCAT) trial for HFpEF.
Heart Failure with Reduced Ejection Fraction (HFrEF) - RALES Trial
| Outcome | Spironolactone Group | Placebo Group | Risk Reduction/Hazard Ratio (95% CI) | p-value |
| Primary Endpoint | ||||
| All-Cause Mortality | 35% | 46% | 0.70 (0.60-0.82) | <0.001 |
| Secondary Endpoints | ||||
| Cardiovascular Mortality | 23.8% | 32.5% | 0.69 (0.58-0.82) | <0.001 |
| Hospitalization for Heart Failure | 25.6% | 35.2% | 0.65 (0.54-0.77) | <0.001 |
| Adverse Events | ||||
| Severe Hyperkalemia (>6.0 mmol/L) | 2% | 1% | - | - |
| Gynecomastia or Breast Pain (in men) | 10% | 1% | - | <0.001 |
Heart Failure with Preserved Ejection Fraction (HFpEF) - TOPCAT Trial
| Outcome | Spironolactone Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | ||||
| (CV Death, Aborted Cardiac Arrest, or HF Hospitalization) | 18.6% | 20.4% | 0.89 (0.77-1.04) | 0.14 |
| Components of Primary Endpoint | ||||
| Cardiovascular Death | 9.3% | 10.2% | 0.90 (0.73-1.12) | - |
| Hospitalization for Heart failure | 12.0% | 14.2% | 0.83 (0.69-0.99) | - |
| Adverse Events | ||||
| Hyperkalemia (>5.5 mmol/L) | 18.7% | 9.1% | - | - |
| Elevated Serum Creatinine | Higher incidence | Lower incidence | - | - |
Experimental Protocols
RALES (Randomized Aldactone Evaluation Study)
-
Study Design : A randomized, double-blind, placebo-controlled trial.[1]
-
Patient Population : 1,663 patients with severe heart failure (NYHA class III or IV) and a left ventricular ejection fraction (LVEF) of 35% or less, who were already receiving standard therapy including an ACE inhibitor and a loop diuretic.[1][2]
-
Intervention : Patients were randomly assigned to receive either 25 mg of spironolactone daily or a matching placebo.[2] The dose could be increased to 50 mg daily after eight weeks if there were signs of heart failure progression without hyperkalemia.[2] If hyperkalemia developed, the dose could be reduced.[2]
-
Primary Endpoint : Death from any cause.[2]
-
Secondary Endpoints : Included death from cardiac causes, hospitalization for cardiac causes, and changes in NYHA functional class.[2]
-
Follow-up : The mean follow-up period was 24 months.[2] The trial was stopped early due to the significant mortality benefit observed in the spironolactone group.[1][2]
TOPCAT (Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist)
-
Study Design : A randomized, double-blind, placebo-controlled trial.[3]
-
Patient Population : 3,445 patients aged 50 years or older with symptomatic heart failure and an LVEF of 45% or more.[3][4] Patients were required to have either a heart failure hospitalization within the previous year or an elevated natriuretic peptide level.[5]
-
Intervention : Patients were randomized to receive spironolactone (initial dose of 15 mg daily, titrated up to 45 mg daily) or a matching placebo.[3][4][6]
-
Primary Endpoint : A composite of death from cardiovascular causes, aborted cardiac arrest, or hospitalization for the management of heart failure.[3][4]
-
Follow-up : The median follow-up was 3.3 years.[6]
Visualizations
Caption: RALES Clinical Trial Workflow
Caption: Aldosterone Signaling and Spironolactone's Mechanism of Action
Discussion
The contrasting outcomes of the RALES and TOPCAT trials underscore the distinct pathophysiologies of HFrEF and HFpEF. In HFrEF, where the renin-angiotensin-aldosterone system (RAAS) is markedly activated, spironolactone's blockade of aldosterone provides significant clinical benefits by mitigating myocardial fibrosis, reducing sodium and water retention, and improving neurohormonal balance.[7][8] The RALES trial firmly established spironolactone as a crucial component of therapy for patients with severe HFrEF, demonstrating a remarkable 30% reduction in mortality.[1]
Conversely, the role of spironolactone in HFpEF remains less defined. The TOPCAT trial did not meet its primary composite endpoint, suggesting that aldosterone antagonism may not confer the same survival benefit in this heterogeneous patient population.[3][4] However, a reduction in hospitalizations for heart failure was observed, indicating a potential role for spironolactone in managing symptoms and reducing healthcare utilization in certain HFpEF patients.[3] It is important to note the geographical variations in the TOPCAT trial results, with a post-hoc analysis of patients from the Americas showing a more favorable effect of spironolactone.[6]
The primary safety concern with spironolactone therapy is hyperkalemia, which was more prevalent in the spironolactone arms of both trials.[1][3] Careful monitoring of serum potassium and renal function is therefore essential, particularly when used in combination with other medications that can affect potassium levels, such as ACE inhibitors or angiotensin receptor blockers.
References
- 1. RALES (trial) - Wikipedia [en.wikipedia.org]
- 2. Randomized Aldactone Evaluation Study - American College of Cardiology [acc.org]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Treatment of Preserved Cardiac Function Heart Failure With an Aldosterone Antagonist - American College of Cardiology [acc.org]
- 5. Rationale and design of the treatment of preserved cardiac function heart failure with an aldosterone antagonist trial: a randomized, controlled study of spironolactone in patients with symptomatic heart failure and preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Spironolactone? [synapse.patsnap.com]
A Comparative Analysis of Spironolactone Synthesis Routes for Pharmaceutical Research and Development
This guide provides a detailed comparison of various synthetic routes for spironolactone, a potassium-sparing diuretic and aldosterone antagonist. The information is intended for researchers, scientists, and professionals in drug development, offering objective data to support process optimization and selection. We will delve into several prominent synthesis strategies, comparing them based on starting materials, reaction yields, product purity, and overall efficiency.
Introduction to Spironolactone Synthesis
Spironolactone is a steroid-based drug characterized by a unique γ-lactone spiro ring at the C-17 position and an acetylthio group at C-7.[1] Its synthesis has evolved since its first report in 1957, with various routes developed to improve efficiency, reduce costs, and enhance safety.[2] The primary starting materials have historically been dehydroepiandrosterone (DHEA) and, more recently, androstenedione (4-AD), which is often more cost-effective due to its production via fermentation.[3] A key intermediate in many of these syntheses is canrenone, which is subsequently converted to spironolactone in the final step.[3][4]
The choice of a synthetic route often involves a trade-off between the cost of raw materials, the complexity of the reaction steps, and the safety of the chemical processes involved. For instance, early methods involving acetylene and Grignard reactions posed significant risks for industrial-scale production.[3]
Key Synthetic Pathways
The biosynthesis of dehydroepiandrosterone (DHEA), a common precursor for spironolactone synthesis, begins with cholesterol. Through enzymatic actions, cholesterol is converted to pregnenolone, which is then transformed into DHEA.[5] This pathway is fundamental to understanding the origin of key steroid starting materials.
Figure 1: Simplified biosynthesis pathway of DHEA.
Spironolactone functions by competitively inhibiting the binding of aldosterone to the mineralocorticoid receptor (MR) in kidney epithelial cells.[6] This action prevents the receptor's activation, leading to the excretion of sodium and water while retaining potassium.
Figure 2: Spironolactone's mechanism of action.
Comparative Analysis of Synthesis Routes
Several industrial and laboratory-scale syntheses for spironolactone have been reported. The most notable routes start from either Dehydroepiandrosterone (DHEA) or Androstenedione (4-AD).
1. G. D. Searle & Co. Route (from DHEA)
The first industrial synthesis was reported by G. D. Searle and Co.[6] This route begins with a previously prepared ethynyl steroid derived from DHEA. A key step involves the conjugate addition of thioacetic acid to a dienone intermediate (Canrenone).[6]
Figure 3: G. D. Searle & Co. synthesis route workflow.
2. Ciba Geigy Industrial Route (from DHEA)
Patented in 1980, this approach also starts from DHEA.[6] It involves creating an androstadienone intermediate, which then undergoes conjugate addition of thioacetic acid. A subsequent oxidation and cyclization sequence yields spironolactone.[6]
Figure 4: Ciba Geigy industrial synthesis route workflow.
3. Routes Starting from Androstenedione (4-AD)
With the rising cost and resource scarcity of DHEA precursors like diosgenin, androstenedione (4-AD) produced by fermentation has become a preferred starting material.[3] These routes also typically proceed through the key intermediate canrenone before the final thiolation step.[3][7]
References
- 1. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 2. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of dehydroepiandrosterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN104327149A - Synthesis method of spironolactone intermediate testosterone lactone - Google Patents [patents.google.com]
Spironolactone and Renal Function: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of spironolactone's effects on renal function against alternative therapies, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of spironolactone's role in managing kidney health.
Executive Summary
Spironolactone, a mineralocorticoid receptor antagonist (MRA), has demonstrated notable effects on renal function. Primarily known for its potassium-sparing diuretic properties, its impact extends to reducing proteinuria and potentially slowing the progression of chronic kidney disease (CKD). However, its use is associated with a risk of hyperkalemia, necessitating careful patient monitoring. This guide synthesizes data from key clinical trials to compare spironolactone with other MRAs, ACE inhibitors/ARBs, and loop diuretics, providing a detailed overview of its renal efficacy and safety profile.
Mechanism of Action: Mineralocorticoid Receptor Blockade
Spironolactone exerts its effects by competitively inhibiting the binding of aldosterone to the mineralocorticoid receptor (MR) in the distal convoluted tubules and collecting ducts of the kidneys.[1][2][3] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), promotes sodium and water reabsorption while increasing potassium excretion.[4] By blocking this interaction, spironolactone leads to increased sodium and water excretion and potassium retention.[1][2][3] Beyond its diuretic effect, this blockade has been shown to mitigate inflammation and fibrosis within the kidneys.[4]
Spironolactone's Mechanism of Action in Renal Cells
Comparative Efficacy and Safety
The following tables summarize the quantitative data on the effects of spironolactone on key markers of renal function compared to placebo and other active treatments.
Table 1: Spironolactone vs. Placebo in Chronic Kidney Disease
| Study/Analysis | Patient Population | Spironolactone Dose | Change in eGFR (mL/min/1.73m²) | Change in Proteinuria/Albuminuria | Change in Serum Potassium (mEq/L) |
| Bianchi et al. (2006)[5] | CKD patients | 25 mg/day | Slower rate of decline vs. control | Decreased from 2.1 to 0.89 g/g creatinine | Increased from 4.2 to 5.0 |
| TOPCAT Americas (2019)[6] | HFpEF and CKD | 15-45 mg/day | Increased risk of worsening renal function | Not reported | Increased risk of hyperkalemia |
| Meta-analysis (2023)[7] | CKD patients | Various | Mean decrease of 1.99 | Significant reduction | Increased incidence of hyperkalemia |
Table 2: Spironolactone vs. Other Mineralocorticoid Receptor Antagonists
| Parameter | Spironolactone | Eplerenone | Finerenone |
| Receptor Specificity | Non-selective | Selective | Non-steroidal, selective |
| Effect on eGFR | Initial decrease often observed | Similar to spironolactone | Smaller decrease in eGFR compared to spironolactone |
| Effect on Albuminuria | Reduces albuminuria | Reduces albuminuria | Dose-dependent reduction in albuminuria |
| Risk of Hyperkalemia | Higher risk | Lower risk than spironolactone | Lower risk than spironolactone |
| Anti-androgenic Effects | Present (e.g., gynecomastia) | Minimal | Absent |
Table 3: Spironolactone in Combination Therapy
| Combination Therapy | Effect on Renal Function | Key Findings |
| Spironolactone + ACEi/ARB | Further reduction in proteinuria.[2] Small increase in serum potassium.[8] | A meta-analysis showed a mean serum potassium increase of less than 0.20 mEq/L compared to ACEi/ARB therapy alone.[8] A Taiwanese nationwide cohort study suggested that higher adherence to low-dose spironolactone with ACEIs/ARBs in advanced CKD may reduce cardiovascular risk without increasing renal failure or hyperkalemia risk.[9] |
| Spironolactone + Loop Diuretics | Increased risk of acute kidney injury (AKI) and hyperkalemia.[10] | In heart failure patients, the addition of spironolactone to loop diuretics was associated with a higher risk of hyperkalemia and AKI.[10] However, in the TOPCAT trial, patients on spironolactone had lower loop diuretic dose requirements.[11][12] |
Experimental Protocols
Key Methodologies in Clinical Trials Evaluating Spironolactone's Renal Effects
A typical clinical trial investigating the impact of spironolactone on renal function follows a structured protocol to ensure data integrity and patient safety.
Generalized Experimental Workflow
-
Patient Population: Studies typically enroll patients with specific conditions such as chronic kidney disease (often with proteinuria), heart failure with preserved or reduced ejection fraction, or diabetic nephropathy. Inclusion criteria often specify a certain range for estimated glomerular filtration rate (eGFR) and serum potassium levels at baseline.
-
Study Design: Most are randomized, double-blind, placebo-controlled trials. Some studies may use a crossover design where patients receive both the active drug and placebo at different times.
-
Intervention: Patients are randomized to receive either spironolactone (at doses typically ranging from 12.5 to 50 mg daily) or a matching placebo. In some trials, spironolactone is compared against another active drug.
-
Renal Function Assessment:
-
eGFR: Calculated using standard equations such as the Modification of Diet in Renal Disease (MDRD) or Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equations, based on serum creatinine levels.
-
Proteinuria/Albuminuria: Measured from 24-hour urine collections or spot urine samples as the urine albumin-to-creatinine ratio (UACR).
-
Serum Potassium: Monitored closely at baseline and at regular intervals throughout the study due to the risk of hyperkalemia.
-
-
Data Collection and Analysis: Data on renal parameters, blood pressure, and adverse events are collected at specified time points. Statistical analyses are then performed to compare the changes in these parameters between the treatment and control groups.
Conclusion
Spironolactone demonstrates a multifaceted effect on renal function. While it offers the benefit of reducing proteinuria, a key marker of kidney damage, its use is tempered by the risk of hyperkalemia and an initial decline in eGFR. When compared to newer, more selective MRAs like finerenone, spironolactone exhibits a less favorable safety profile concerning hyperkalemia and anti-androgenic side effects. The decision to use spironolactone for its potential renal benefits should be made on a case-by-case basis, with careful consideration of the patient's baseline renal function, serum potassium levels, and concomitant medications. Close monitoring of renal function and electrolytes is imperative, especially during the initial phase of treatment. Further research is warranted to delineate the long-term effects of spironolactone on hard renal outcomes, such as the progression to end-stage renal disease, across diverse patient populations.
References
- 1. Spironolactone protects against hypertension-induced renal fibrosis by promoting autophagy and inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of spironolactone combined with angiotensin-converting enzyme inhibitors and/or angiotensin II receptor blockers on chronic glomerular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Spironolactone in HFpEF and CKD - American College of Cardiology [acc.org]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Low-dose Spironolactone Combined with ACEIs/ARBs May Reduce Cardiovascular Events in Patients with CKD Stages 3b-5: A Nationwide Population-Based Cohort Study in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperkalemia and Acute Kidney Injury with Spironolactone Use Among Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Diuretic and renal effects of spironolactone and heart failure hospitalizations: a TOPCAT Americas analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Spironolactone versus Finasteride for Hirsutism
For Immediate Release
This guide provides a comprehensive comparison of spironolactone and finasteride, two prominent medications utilized in the treatment of hirsutism. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key comparative studies of spironolactone and finasteride in the treatment of hirsutism.
Table 1: Efficacy of Spironolactone vs. Finasteride on Hirsutism Scores
| Study | Drug & Dosage | Duration | Baseline Ferriman-Gallwey (F-G) Score (Mean ± SD) | Change in F-G Score (Mean ± SD) | Percent Reduction in F-G Score (Mean ± SD) |
| Wong et al.[1][2] | Finasteride (5 mg/day) | 6 months | 19 ± 2 | -2.1 ± 0.4 | Not Reported |
| Spironolactone (100 mg/day) | 6 months | 19 ± 2 | -2.5 ± 0.7 | Not Reported | |
| Unluhizarci et al.[3] | Finasteride (5 mg/day) | 9 months | Not Reported | Not Reported | 15.15% ± 15.38% |
| Spironolactone (100 mg/day) | 9 months | Not Reported | Not Reported | 42.36% ± 12.31% | |
| Moghetti et al.[4][5] | Finasteride (5 mg/day) | 6 months | Similar between groups | Not Reported | -31.6% ± 3.7% |
| Spironolactone (100 mg/day) | 6 months | Similar between groups | Not Reported | -41.0% ± 5.5% | |
| Kelestimur et al.[6][7] | Spironolactone (100 mg/day) | 12 months | Not Reported | Not Reported | 36.6% |
| Spironolactone (100 mg/day) + Finasteride (5 mg/day) | 12 months | Not Reported | Not Reported | 51.3% |
Table 2: Effects on Hair Diameter
| Study | Drug & Dosage | Duration | Mean Change in Hair Shaft Diameter (Mean ± SEM) |
| Wong et al.[1][2] | Finasteride (5 mg/day) | 6 months | -14.0% ± 6.7% |
| Spironolactone (100 mg/day) | 6 months | -13.4% ± 3.8% | |
| Moghetti et al.[4][5] | Finasteride (5 mg/day) | 6 months | -12.6% ± 6.7% |
| Spironolactone (100 mg/day) | 6 months | -11.7% ± 5.6% |
Table 3: Hormonal Changes
| Study | Drug | Effect on Testosterone | Effect on DHT | Other Notable Hormonal Effects |
| Wong et al.[1][2] | Finasteride | Significant Increase | Not Reported | Significant decrease in 5α-androstane-3α,17β-diol glucuronide (3α-diol G) |
| Spironolactone | No significant change | Not Reported | No significant changes in serum hormone levels | |
| DrugBank[8] | Finasteride | Minimal to moderate increase | Significant decrease | - |
| Multiple Sources | Spironolactone | May decrease production[9][10] | May decrease 5-α-reductase activity[11] | Blocks androgen receptors[9][11] |
Table 4: Reported Side Effects
| Drug | Common Side Effects |
| Spironolactone | Menstrual irregularities (transient metrorrhagia)[12], diuresis[13], dizziness, electrolyte imbalances[14]. |
| Finasteride | Generally well-tolerated in women with few reported adverse effects in some studies[9][12]. Potential risk of ambiguous genitalia in male fetuses if taken during pregnancy[9]. |
Experimental Protocols
Detailed methodologies for key comparative studies are outlined below.
Wong et al. Prospective Randomized Trial [1][2]
-
Objective: To compare the effects of finasteride and spironolactone on hirsutism.
-
Study Design: A prospective, randomized trial.
-
Participants: 14 hirsute women.
-
Intervention:
-
Finasteride group (n=9): 5 mg orally, daily for 6 months.
-
Spironolactone group (n=5): 100 mg orally, daily for 6 months.
-
-
Outcome Measures:
-
Hirsutism was assessed using the Ferriman-Gallwey score at baseline, 3 months, and 6 months.
-
Anagen hair diameters were measured.
-
Serum hormone levels, including testosterone and 5α-androstane-3α,17β-diol glucuronide (3α-diol G), were evaluated.
-
Unluhizarci et al. Prospective, Randomized, Single-Blind Study [3]
-
Objective: To compare the efficacy of finasteride and spironolactone in idiopathic hirsutism.
-
Study Design: A prospective, randomized, single-blind study.
-
Participants: 40 women with idiopathic hirsutism.
-
Intervention:
-
Finasteride group (n=20): 5 mg daily for 9 months.
-
Spironolactone group (n=20): 100 mg daily for 9 months.
-
-
Outcome Measures:
-
Hirsutism was evaluated using the Ferriman-Gallwey scoring system at baseline, 3, 6, and 9 months.
-
Endocrine, biochemical, and hematologic parameters were assessed from blood samples at each visit.
-
Side effects were monitored throughout the study.
-
Moghetti et al. Randomized, Double-Blind, Placebo-Controlled Trial [4][5]
-
Objective: To objectively compare the efficacies of spironolactone, flutamide, and finasteride in treating hirsutism.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 40 hirsute women.
-
Intervention:
-
Spironolactone group: 100 mg/day for 6 months.
-
Finasteride group: 5 mg/day for 6 months.
-
Flutamide group: 250 mg/day for 6 months.
-
Placebo group.
-
-
Outcome Measures:
-
Quantitative measurement of the largest diameter of 5 hairs plucked from the linea alba using computer-assisted light microscopy.
-
Semi-quantitative clinical evaluation using a modified Ferriman-Gallwey (F-G) scoring method.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for a comparative hirsutism study.
Caption: Comparative Mechanisms of Action.
Caption: Generalized Experimental Workflow.
Discussion
Both spironolactone and finasteride have demonstrated efficacy in the treatment of hirsutism, although they operate through distinct mechanisms. Spironolactone primarily acts as an androgen receptor antagonist, directly blocking the effects of androgens like testosterone and DHT at the cellular level.[15] It may also have a secondary effect of reducing testosterone production.[9][10] In contrast, finasteride is a specific inhibitor of the type II 5-alpha-reductase enzyme, which is responsible for converting testosterone to the more potent androgen, DHT.[8][16]
Clinical studies have shown varied results when directly comparing the two. Some studies suggest a similar clinical effect on hirsutism, with both drugs leading to significant, albeit limited, improvement.[1][2] Other research indicates that spironolactone may result in a significantly better response in reducing hirsutism scores compared to finasteride.[3] The combination of spironolactone and finasteride has been shown to be more effective than spironolactone alone.[6][7]
In terms of hormonal effects, finasteride treatment has been associated with a significant increase in testosterone levels, a consequence of the 5-alpha-reductase inhibition.[1][2] Spironolactone, on the other hand, has been reported in some studies to not cause significant changes in serum hormone levels.[1][2]
With regard to side effects, spironolactone is commonly associated with menstrual irregularities, though these are often transient.[12] Finasteride is generally reported to have a favorable side effect profile in women, but its use is contraindicated in women who are or may become pregnant due to the risk of causing ambiguous genitalia in a male fetus.[9]
Conclusion
Both spironolactone and finasteride are effective therapeutic options for hirsutism. The choice between these agents may depend on the patient's specific clinical profile, including the underlying cause of hirsutism, the desire for contraception, and the potential for side effects. Further long-term, large-scale comparative studies are warranted to more definitively establish the relative efficacy and safety of these two treatments. The potential for synergistic effects with combination therapy is also a promising area for future research.
References
- 1. A prospective randomized trial comparing finasteride to spironolactone in the treatment of hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. regrowth.com [regrowth.com]
- 3. Comparison of finasteride versus spironolactone in the treatment of idiopathic hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. Comparison of spironolactone, flutamide, and finasteride efficacy in the treatment of hirsutism: a randomized, double blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A comparison between spironolactone and spironolactone plus finasteride in the treatment of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Hirsutism Treatment & Management: Medical Care [emedicine.medscape.com]
- 10. Use of spironolactone in treatment of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Spironolactone and Eflornithine Treat Hirsutism - Oana - Posts [oanahealth.com]
- 12. Comparison of Therapies for Hirsutism in Women | AAFP [aafp.org]
- 13. Treatment of hirsutism with spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spironolactone vs Finasteride for Female Hair Loss | Follicle Report | Happy Head Blog [happyhead.com]
- 15. researchgate.net [researchgate.net]
- 16. xyonhealth.com [xyonhealth.com]
Safety Operating Guide
Proper Disposal of Spirolaxine (Spironolactone)
Disclaimer: The following information is based on the available safety data for Spironolactone, as "Spirolaxine" did not yield specific results and is likely a trade name for Spironolactone. It is crucial to consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling and disposal.
Proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This compound, presumed to be Spironolactone, is a substance with significant health hazards and requires careful handling throughout its lifecycle, including disposal.[1][2][3] Adherence to regulated disposal protocols is mandatory.
Hazard Summary
Spironolactone is classified with multiple health hazards that necessitate stringent safety measures.
| Hazard Classification | Description |
| Carcinogenicity | Suspected of causing cancer.[1][2] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][2][3] |
Personal Protective Equipment (PPE) for Handling and Disposal
To minimize exposure risks during the handling and disposal of this compound, all personnel must use appropriate Personal Protective Equipment (PPE).
| PPE Category | Required Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Protective clothing, lab coat. |
| Eye/Face Protection | Safety glasses with side-shields or goggles, and a face shield if there is a splash hazard.[1][2] |
| Respiratory Protection | Use a certified respirator if dust is generated. |
Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][4]
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure substance, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be segregated as hazardous waste.
-
Label the waste container clearly with "Hazardous Waste," the chemical name "Spironolactone," and the associated hazard symbols.
Step 2: Packaging
-
Solid waste should be collected in a designated, leak-proof, and sealable container.
-
Ensure the container is compatible with the chemical.
-
Do not overfill the container.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[2]
-
The storage area should be locked up or accessible only to authorized personnel.[1][2]
Step 4: Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
In the absence of a formal laboratory waste program, for small quantities (as in unused medication), the following procedure may be considered, but only after consulting with local environmental authorities.[5][6][7][8][9]
-
Do Not Flush: Do not dispose of this compound down the drain or in the toilet.[5][6]
-
Inactivation/Mixing: Mix the this compound with an undesirable substance such as used coffee grounds or cat litter.[5][6][7][8] This makes the chemical less appealing to children and pets and helps to prevent diversion.
-
Containment: Place the mixture in a sealable bag or a container that will not leak.[5][7][8]
-
Final Disposal: Place the sealed container in the household trash.[8]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate the immediate area of the spill.[2]
-
Wear PPE: Don the appropriate PPE before re-entering the area.[2]
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation.[2] For liquid spills, use an inert absorbent material.
-
Collection: Collect the spilled material and absorbent into a designated hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.[1]
-
Disposal: Dispose of all contaminated materials as hazardous waste.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. dea.gov [dea.gov]
- 6. epa.gov [epa.gov]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. fda.gov [fda.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Essential Safety and Operational Guide for Handling Spirolaxine (Spironolactone)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Spirolaxine, generically known as Spironolactone. Adherence to these guidelines is critical to ensure personnel safety and regulatory compliance in the laboratory environment.
I. Immediate Safety Information: Hazard Identification and Personal Protective Equipment (PPE)
Spironolactone is a potent pharmaceutical compound that requires careful handling due to its potential health risks. It is suspected of causing cancer, damaging fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure.[1] It is also classified as harmful if swallowed, in contact with skin, or inhaled.
A. Personal Protective Equipment (PPE) Requirements
The selection and proper use of PPE are the primary defense against exposure. The following table summarizes the required PPE for handling Spironolactone powder.
| PPE Category | Specification | Standard Compliance |
| Hand Protection | Impervious disposable gloves (double gloving recommended). Nitrile or polychloroprene gloves are suitable. | ASTM F1001 or EN374 |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | ANSI Z87.1 or EN166 |
| Skin and Body Protection | Impervious protective clothing or lab coat. Consider disposable clothing for bulk processing. | ANSI 103 or EN13982 |
| Respiratory Protection | A NIOSH-certified respirator with a P3 filter is required if the occupational exposure limit (OEL) is exceeded or when dust may be generated. A powered air-purifying respirator (PAPR) may be necessary for high-exposure scenarios. | NIOSH 42 CFR 84 |
B. Occupational Exposure Limits
The following occupational exposure limits (OELs) have been established for Spironolactone (as "ALDACTONE UNCOATED") in various regions and should be used to guide exposure control measures.[1][2]
| Jurisdiction/Organization | Time-Weighted Average (TWA) |
| ACGIH | 10 mg/m³ |
| Belgium | 10 mg/m³ |
| Lithuania | 5 mg/m³ |
| Spain | 10 mg/m³ |
| Sweden | 5 mg/m³ |
| Switzerland | 3 mg/m³ |
II. Operational Plan: Step-by-Step Handling Procedures
A. Engineering Controls
-
Ventilation: All handling of Spironolactone powder should occur in a well-ventilated area.[3]
-
Containment: Use of a chemical fume hood or a powder containment hood is mandatory when weighing or otherwise manipulating the powder to minimize dust generation and inhalation.[1] For laboratory-scale handling, barrier protection or laminar flow cabinets should be considered.[3]
B. Donning and Doffing PPE: A Procedural Workflow
C. Spill Management
-
Evacuate: Immediately alert personnel in the area and evacuate if necessary.[2]
-
Contain: Prevent the spill from entering drains or water courses.[3]
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.[2]
-
Clean-up: For minor spills, use a damp cloth or a HEPA-filtered vacuum to clean up the powder, avoiding dust generation.[2][3] For major spills, follow institutional emergency procedures.
-
Decontaminate: Thoroughly clean the spill area.
-
Dispose: Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[2]
III. Disposal Plan
All Spironolactone waste, including contaminated PPE and cleaning materials, is considered hazardous waste.
-
Segregation: Do not mix with household or general laboratory trash.[2]
-
Containment: Collect waste in designated, sealed, and clearly labeled containers.
-
Disposal: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations at an approved waste disposal plant.[1]
IV. Experimental Protocol: Serum and Renal Function Monitoring
For research involving subjects treated with Spironolactone, monitoring of serum potassium and renal function is a critical safety and data collection protocol. The following steps are adapted from clinical monitoring guidelines.[4][5]
A. Baseline Assessment (Prior to First Dose)
-
Collect blood and urine samples to establish baseline values.
-
Analyze serum for potassium, sodium, creatinine, and blood urea nitrogen (BUN).[6]
-
Calculate the estimated glomerular filtration rate (eGFR).[5]
-
Ensure baseline potassium is <5.0 mEq/L and eGFR is >30 mL/min/1.73 m².[4]
B. Monitoring Schedule
-
Initiation Phase:
-
Titration Phase (Following Dose Adjustment):
-
Re-check potassium and renal function 1 and 4 weeks after any dose change.[4]
-
-
Long-Term Monitoring (Stable Dose):
C. Action Thresholds for Abnormal Results
| Parameter | Threshold | Action |
| Serum Potassium | >5.5 mmol/L | Halve the dose. |
| ≥6.0 mmol/L | Stop administration immediately. | |
| Serum Creatinine | >220 µmol/L (2.5 mg/dL) | Halve the dose. |
| >310 µmol/L (3.5 mg/dL) | Stop administration immediately. |
V. Mechanism of Action: Signaling Pathway
Spironolactone's primary mechanism of action is as a competitive antagonist of the mineralocorticoid receptor (MR), which blocks the effects of aldosterone.[8][9][10] In cardiomyocytes, Spironolactone has also been shown to evoke non-genomic effects that are considered cardioprotective.[11]
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. droracle.ai [droracle.ai]
- 5. Spironolactone monitoring – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 6. Spironolactone Androgen Monitoring: Lab Tests Explained - Oana - Posts [oanahealth.com]
- 7. drugs.com [drugs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
